molecular formula C10H19NO4 B556351 (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid CAS No. 163277-80-3

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Número de catálogo: B556351
Número CAS: 163277-80-3
Peso molecular: 217.26 g/mol
Clave InChI: JTQQJUFULLOMEJ-SVRRBLITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-Thr(t-Bu)-OH is a threonine derivative.>

Propiedades

IUPAC Name

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427144
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163277-80-3
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a derivative of the amino acid threonine, specifically the D-allothreonine stereoisomer, featuring an N-terminal acetyl group and a tert-butyl ether protecting group on the side chain hydroxyl. This modification of the natural amino acid structure can impart unique physicochemical properties that are of interest in various research and development settings, including peptide synthesis and drug design. The presence of the acetyl and tert-butoxy groups can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of more complex molecules with tailored properties. This technical guide provides a summary of the available physicochemical data, a putative synthetic protocol, and a general workflow for its preparation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄N/A
Molecular Weight 217.26 g/mol N/A
CAS Number 163277-80-3N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa (acidic) ~4.5 (Predicted)N/A
logP ~1.2 (Predicted)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted)N/A

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in available literature. However, a standard N-acetylation of the corresponding amino acid, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid, can be proposed based on well-established organic chemistry principles.

General Protocol for the N-acetylation of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid:

Materials:

  • (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for workup

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid in the chosen solvent system. If using an aqueous system, the amino acid may be dissolved in a basic aqueous solution.

  • Basification: Add the base to the reaction mixture to deprotonate the amino group, facilitating its nucleophilic attack.

  • Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench any remaining acetic anhydride. If an organic solvent was used, wash the reaction mixture sequentially with a dilute HCl solution, water, and brine. If an aqueous system was used, acidify the mixture with HCl to protonate the carboxylic acid and then extract the product with an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for its synthesis and purification.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Final Product A 1. Dissolve (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid B 2. Add Base A->B C 3. Add Acetic Anhydride B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Quench and Extraction D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purification (Chromatography/Recrystallization) F->G H 8. Characterization (NMR, MS, HPLC) G->H I This compound

Caption: General workflow for the synthesis of this compound.

Biological Context

Specific biological activities or signaling pathway involvements for this compound have not been reported in the scientific literature. However, the acetylation of amino acids is a fundamental biological process. In the context of proteins, N-terminal and lysine acetylation are crucial post-translational modifications that regulate protein function, stability, and localization.

While this compound is a small molecule and not a protein, its structure as an acetylated amino acid derivative suggests potential applications in areas where modulation of biological systems is desired. For instance, it could be used as a building block in the synthesis of peptidomimetics or small molecule inhibitors of enzymes that recognize acetylated substrates. The tert-butoxy group provides steric bulk and increased lipophilicity, which could influence its interaction with biological targets and its pharmacokinetic properties. Further research would be necessary to elucidate any specific biological roles of this compound.

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Technical Guide to its Role as a Protected Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive investigation into the public scientific literature reveals no documented intrinsic biological activity or specific mechanism of action for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid . Evidence strongly indicates that this compound is a chemically modified derivative of the amino acid L-threonine, designed and utilized primarily as a protected building block in organic synthesis, particularly in the field of peptide chemistry .

This technical guide elucidates the structural features of this compound and explains its functional role as a protected amino acid. While direct biological data is absent, this document provides the necessary context for researchers encountering this molecule in synthetic protocols or chemical libraries.

Structural Characterization and Nomenclature

This compound is a derivative of L-threonine, an essential amino acid. Its structure is characterized by two key modifications to the parent threonine molecule:

  • N-acetylation: The primary amine group at the alpha-carbon is protected by an acetyl group (-COCH₃).

  • O-tert-butylation: The hydroxyl group on the side chain is protected by a tert-butyl group (-C(CH₃)₃).

These modifications give rise to several synonymous names, including N-acetyl-O-tert-butyl-L-threonine .

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C(C(=O)O)NC(=O)C)OC(C)(C)C
StereochemistryCorresponds to L-threonine

The "Mechanism of Action" in a Synthetic Context: The Role of Protecting Groups

In the absence of a known pharmacological mechanism of action, the "function" of this molecule is best understood through its role in chemical synthesis. The acetyl and tert-butyl groups are protecting groups , which are temporary modifications that prevent reactive sites on a molecule from participating in a chemical reaction.

The primary application of such protected amino acids is in peptide synthesis . During the formation of a peptide bond, the reactive amine and side-chain functional groups of the amino acid building blocks must be masked to ensure that the peptide chain is assembled in the correct sequence.

The N-acetyl Group

The N-acetyl group serves to protect the alpha-amino group of the threonine molecule. This prevents the amino group from reacting with the activated carboxyl group of another amino acid during peptide coupling, thus avoiding the formation of unwanted side products.

The O-tert-butyl Group

The hydroxyl group of the threonine side chain is nucleophilic and can participate in side reactions during peptide synthesis. The bulky tert-butyl group is a common protecting group for hydroxyl functions. It is stable to many reaction conditions used in peptide synthesis but can be removed under specific acidic conditions when desired.

The workflow below illustrates the general principle of using protected amino acids in solid-phase peptide synthesis.

PeptideSynthesisWorkflow resin Solid Support (Resin) coupling1 Coupling resin->coupling1 aa1 Protected Amino Acid 1 (e.g., Fmoc-AA) aa1->coupling1 deprotection1 Deprotection (Fmoc removal) coupling1->deprotection1 Covalent Attachment coupling2 Coupling deprotection1->coupling2 Free N-terminus aa2 Protected Amino Acid 2 (e.g., (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid) aa2->coupling2 deprotection2 Deprotection coupling2->deprotection2 Peptide Bond Formation cleavage Cleavage from Resin & Side-chain Deprotection deprotection2->cleavage Repeat Cycles peptide Final Peptide cleavage->peptide

Figure 1: A generalized workflow for solid-phase peptide synthesis, illustrating the sequential addition of protected amino acids.

Biological Context of Related Molecules

While this compound itself has no documented biological activity, it is informative to consider the biological roles of its constituent parts and related molecules.

L-Threonine

L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It is a crucial component of many proteins and is involved in various metabolic pathways.

N-acetylated Amino Acids

Some N-acetylated amino acids are found naturally and can have biological roles. For instance, N-acetylcysteine is a well-known mucolytic agent and an antidote for acetaminophen poisoning. Studies on N-acetyl-L-threonine have shown it to be non-toxic at high doses in animal models. It is plausible that if this compound were to be administered in vivo, the N-acetyl group could be removed by cellular enzymes, releasing O-tert-butyl-L-threonine.

N-acyl Amino Acids

A broader class of related molecules, N-acyl amino acids, where the acyl chain is typically a long-chain fatty acid, are known to be endogenous signaling molecules with a range of biological activities, including roles in inflammation and energy homeostasis. However, the short acetyl group in the title compound distinguishes it structurally and likely functionally from these signaling lipids.

The diagram below illustrates the relationship between the parent amino acid, the protected derivative, and the broader class of N-acyl amino acids.

MoleculeRelationships threonine L-Threonine (Essential Amino Acid) protected_aa (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid (Protected Derivative) threonine->protected_aa Chemical Modification (Acetylation, tert-butylation) n_acyl_aa N-Acyl Amino Acids (Signaling Molecules) threonine->n_acyl_aa Biological Acylation (with fatty acids)

Figure 2: Conceptual relationship between L-threonine and its derivatives.

Experimental Protocols

As there are no published studies on the biological mechanism of action of this compound, there are no experimental protocols to report in that context. The relevant experimental procedures would relate to its use in peptide synthesis. A standard protocol for incorporating a protected amino acid into a growing peptide chain using solid-phase synthesis would typically involve:

  • Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

  • Activation: Activation of the carboxyl group of the incoming protected amino acid (in this case, this compound) using a coupling reagent (e.g., HBTU, HATU).

  • Coupling: Reaction of the activated amino acid with the free N-terminus of the resin-bound peptide.

  • Washing: Removal of excess reagents and byproducts.

These steps would be repeated for each amino acid in the desired peptide sequence.

Conclusion

Unveiling the Role of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Synthetic Keystone in the Pursuit of Anti-Diabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While direct biological activity of the chiral amino acid derivative, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, remains undocumented in publicly available scientific literature, its significance emerges not from its intrinsic bioactivity, but from its crucial role as a sophisticated building block in the synthesis of potentially therapeutic agents. This technical guide illuminates the known synthetic utility of this compound, particularly its application as a key intermediate in the development of novel treatments for diabetes.

Synthesis of the Core Intermediate: this compound

The preparation of this compound has been detailed in the patent literature, specifically in the context of synthesizing substituted (thien-2-yl)methyl amine derivatives for diabetes treatment.

Experimental Protocol

The synthesis involves the acetylation of the corresponding amino acid precursor, (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid.

Materials:

  • (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid

  • Tetrahydrofuran (THF)

  • Acetic anhydride

  • Triethylamine

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Brine

  • Sodium sulfate

Procedure:

  • A solution of (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid (1.0 g, 5.7 mmol) is prepared in THF (20 mL).

  • To this solution, acetic anhydride (0.64 mL, 6.8 mmol) and triethylamine (1.6 mL, 11.4 mmol) are added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The resulting residue is partitioned between ethyl acetate and 1 N HCl.

  • The organic layer is separated, washed with brine, and dried over sodium sulfate.

  • The solvent is concentrated to yield this compound as a white solid. [1] This straightforward and high-yielding protocol provides the necessary chiral intermediate for subsequent coupling reactions in a multi-step synthesis.

Role as a Synthetic Intermediate in Drug Discovery

The primary documented application of this compound is as a precursor in the synthesis of a novel class of substituted (thien-2-yl)methyl amine derivatives. These final compounds have been investigated for their potential to lower blood glucose levels, indicating a therapeutic application in the management of diabetes mellitus. [1] The workflow for the synthesis of these potential anti-diabetic agents can be visualized as a multi-step process where the title compound plays a pivotal role.

G A (2S,3R)-2-amino-3- (tert-butoxy)butanoic acid B Acetic Anhydride, Triethylamine, THF A->B C (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid B->C D Coupling Agents C->D F Final Substituted (thien-2-yl) -methyl amine derivatives D->F E Substituted (thien-2-yl) -methyl amine E->D

Synthetic Workflow for Potential Anti-Diabetic Agents

Hypothesized Biological Target and Signaling Pathways of Final Compounds

While the specific molecular targets of the (thien-2-yl)methyl amine derivatives synthesized from the core compound are not explicitly detailed in the available documentation, their intended use in treating diabetes suggests they may modulate key signaling pathways involved in glucose homeostasis. A primary pathway implicated in insulin signaling and glucose metabolism is the PI3K/Akt pathway.

Activation of the insulin receptor upon insulin binding leads to the phosphorylation of insulin receptor substrate (IRS) proteins. This, in turn, recruits and activates phosphoinositide 3-kinase (PI3K), which catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a range of downstream targets, culminating in the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating glucose uptake from the bloodstream.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Inserts into membrane Glucose_in Glucose Uptake GLUT4_transporter->Glucose_in Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes translocation of

References

A Technical Guide to the Structural Elucidation of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a protected derivative of the naturally occurring amino acid L-Threonine. The stereochemistry, (2S,3R), corresponds to that of L-Threonine. The structure incorporates two key protecting groups: an O-tert-butyl ether on the side-chain hydroxyl group and an N-acetyl group on the alpha-amine. These modifications are common in peptide synthesis and drug development to prevent unwanted side reactions and modulate the molecule's physicochemical properties. The tert-butyl ether provides steric hindrance and is stable under many conditions but can be removed with strong acid. The N-acetyl group neutralizes the charge of the alpha-amine and can mimic the N-terminus of proteins.

This document provides a comprehensive overview of the synthetic route and the analytical workflow required to confirm the structure and stereochemistry of the target compound.

Synthetic Pathway and Experimental Protocols

The most logical synthesis of the target molecule involves a two-step process starting from L-Threonine:

  • O-tert-butylation: Protection of the side-chain hydroxyl group.

  • N-acetylation: Acetylation of the alpha-amino group.

The overall synthetic pathway is illustrated below.

G cluster_0 A L-Threonine B (2S,3R)-2-Amino-3- (tert-butoxy)butanoic acid (Precursor) A->B  Step 1: O-tert-butylation  (Isobutene, H₂SO₄)   C (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid (Target Compound) B->C  Step 2: N-acetylation  (Acetic Anhydride)  

Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (Precursor)

This procedure is adapted from established methods for the acid-catalyzed O-tert-butylation of hydroxyl-containing amino acids.[1][2]

  • Reaction Setup: Suspend L-Threonine (1 equivalent) in a suitable organic solvent such as 1,4-dioxane within a pressure-rated reaction vessel.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Butylation: Seal the vessel and introduce isobutene gas under pressure. Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the excess isobutene. Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate or ammonia until the pH is approximately 7-8.

  • Purification: Extract the aqueous phase with an organic solvent like ethyl acetate. The product, being an amino acid, may have limited solubility in organic solvents, and purification may be best achieved via ion-exchange chromatography or by crystallization at its isoelectric point.

Experimental Protocol: Synthesis of this compound (Target)

This protocol is a standard procedure for the N-acetylation of amino acids.[3][4][5]

  • Dissolution: Dissolve the precursor, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (1 equivalent), in an aqueous solution, adjusting the pH to approximately 8-9 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.1-1.5 equivalents) dropwise while vigorously stirring. Maintain the pH in the 8-9 range by concurrently adding a base solution as needed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, acidify the solution to a pH of 2-3 with cold 1N HCl. This will protonate the carboxylic acid group of the product.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Structural Elucidation Workflow

Confirmation of the final product's structure requires a combination of spectroscopic techniques. The logical workflow for this characterization is depicted below.

G cluster_0 A Synthesized Product B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->D E Molecular Weight & Formula Confirmation B->E F Functional Group Identification C->F G Connectivity & Stereochemistry Confirmation D->G H Structure Elucidated E->H F->H G->H

Caption: Workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the compound. The acetylation of the precursor should result in a mass increase of 42.0106 Da, corresponding to the addition of a C₂H₂O group.[4]

Compound Formula Exact Mass (Da) Predicted [M+H]⁺ (m/z) Predicted [M+Na]⁺ (m/z)
Precursor: (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acidC₈H₁₇NO₃175.1208176.1281198.1100
Target: this compoundC₁₀H₁₉NO₄217.1314218.1387240.1206

Table 1: Predicted Mass Spectrometry Data.

Infrared (IR) Spectroscopy

FT-IR spectroscopy helps identify the key functional groups. The transition from precursor to the final product would be marked by the appearance of characteristic amide bands and the disappearance of the primary amine N-H bend.

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching vibration
N-H (Amide)~3300Stretching vibration
C-H (Alkyl)3000 - 2850Stretching vibration
C=O (Carboxylic Acid)~1710Stretching vibration
C=O (Amide I)~1650Stretching vibration
N-H (Amide II)~1550Bending vibration

Table 2: Predicted Key Infrared Absorption Bands for the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity. The predicted chemical shifts for the target compound are presented below, based on the known spectra of L-threonine and related protected derivatives.[6][7]

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-2 (α-CH)4.4 - 4.6ddJ(H2,H3) ≈ 3-4, J(H2,NH) ≈ 8-9Shifted downfield due to N-acetyl group.
H-3 (β-CH)4.0 - 4.2dqJ(H3,H2) ≈ 3-4, J(H3,H4) ≈ 6-7Coupled to both H-2 and H-4 protons.
H-4 (γ-CH₃)1.1 - 1.2dJ(H4,H3) ≈ 6-7Doublet due to coupling with H-3.
-O-C(CH₃)₃1.2 - 1.3s-Strong singlet integrating to 9 protons.
-NH-C(O)-CH₃6.0 - 6.5dJ(NH,H2) ≈ 8-9Amide proton, shift can be broad and solvent-dependent.
-NH-C(O)-CH₃1.9 - 2.1s-Acetyl methyl group, strong singlet.
-COOH9.0 - 12.0br s-Carboxylic acid proton, often broad and may exchange.

Table 3: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Shift (δ, ppm) Notes
C-1 (COOH)174 - 176Carboxylic acid carbonyl.
C-2 (α-CH)57 - 59Alpha-carbon attached to nitrogen.
C-3 (β-CH)68 - 70Carbon bearing the tert-butoxy group.
C-4 (γ-CH₃)19 - 21Methyl group on the side chain.
-O-C (CH₃)₃73 - 75Quaternary carbon of the tert-butyl ether.
-O-C(CH₃ )₃28 - 29Methyl carbons of the tert-butyl ether.
-NH-C (O)-CH₃170 - 172Amide carbonyl.
-NH-C(O)-CH₃ 22 - 24Acetyl methyl carbon.

Table 4: Predicted ¹³C NMR Data for this compound.

Further 2D NMR experiments like COSY (Correlation Spectroscopy) would confirm H-H couplings (e.g., between H-2, H-3, and H-4), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments made in the tables above.

Conclusion

The structural elucidation of this compound is a straightforward process that relies on a logical synthetic pathway from L-Threonine and confirmation using standard spectroscopic techniques. Although specific experimental data is not publicly available, the predicted data from mass spectrometry, IR, and NMR spectroscopy provide a clear and consistent picture of the expected results. The combination of these analytical methods would allow for the unambiguous confirmation of the compound's molecular formula, the presence of key functional groups, and the precise atomic connectivity, thereby verifying the successful synthesis and structural identity of the target molecule.

References

An In-depth Technical Guide to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: Synthesis and Chemical Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine, does not have a well-documented history of discovery or extensive characterization in publicly available scientific literature and patent databases. It is likely a specialized chemical intermediate, potentially synthesized for specific applications within peptide synthesis or drug discovery, but not widely reported. This technical guide, therefore, focuses on the chemical context of this molecule and provides a detailed, logical synthesis protocol based on established methodologies for structurally related compounds. The target molecule incorporates the stereochemistry of natural L-threonine ((2S,3R)) and features two key protecting groups: an N-terminal acetyl group (acetamido) and an O-tert-butyl ether on the side-chain hydroxyl group. These protecting groups are common in organic synthesis, particularly in the construction of complex peptides.

Physicochemical Properties of Structurally Related Analogs

To provide a reference for the potential properties of the target compound, the following table summarizes key data for closely related, commercially available protected threonine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (Cbz-Thr(tBu)-OH)C₁₆H₂₃NO₅309.3616966-09-9
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butoxy)butanoic acid (Boc-Thr(tBu)-OH)C₁₃H₂₅NO₅275.3470157-70-0
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid (Fmoc-Thr(tBu)-OH)C₂₃H₂₇NO₅397.4671989-35-0
tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate (H-Thr(tBu)-OtBu)C₁₂H₂₅NO₃231.335854-78-4

Proposed Synthesis of this compound

The synthesis of the target compound can be logically achieved through a two-step process starting from the commercially available O-tert-butyl-L-threonine. This involves the protection of the carboxylic acid, followed by N-acetylation, and subsequent deprotection of the carboxyl group. A more direct approach of N-acetylating O-tert-butyl-L-threonine is also plausible. Below are detailed experimental protocols for a likely synthetic route.

Experimental Protocols

Method 1: Direct N-Acetylation of O-tert-Butyl-L-threonine

This is the most straightforward approach, assuming the starting material, O-tert-butyl-L-threonine, is available.

Step 1: N-Acetylation of O-tert-Butyl-L-threonine

  • Materials:

    • O-tert-Butyl-L-threonine

    • Acetic anhydride

    • Aqueous sodium bicarbonate solution (e.g., 1 M)

    • Hydrochloric acid (e.g., 1 M)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve O-tert-Butyl-L-threonine in an aqueous solution of sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Add acetic anhydride dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture again to 0°C and carefully acidify with 1 M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Synthesis via a Carboxyl-Protected Intermediate

This method involves the protection of the carboxylic acid moiety first, which can sometimes lead to cleaner reactions during the N-acetylation step.

Step 1: Synthesis of tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate (H-Thr(tBu)-OtBu)

This intermediate can be synthesized from L-threonine. A patented method involves the use of a solid acid catalyst and a tert-butylating agent.[1]

  • Materials:

    • L-threonine

    • ZSM-5 supported silicotungstic acid catalyst

    • tert-Butyl methyl ether (or tert-butanol)

    • Organic solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a reaction vessel, add L-threonine, the solid acid catalyst, and the organic solvent.[1]

    • Stir the mixture to ensure homogeneity.

    • Add the first portion of the tert-butylating reagent and heat the reaction mixture to 30-50°C for 3-10 hours.[1]

    • Increase the temperature to 50-70°C and add a second portion of the tert-butylating reagent.[1]

    • Continue the reaction at this temperature for another 5-10 hours.[1]

    • After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent.

    • Purify the resulting tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate by distillation or chromatography.

Step 2: N-Acetylation of tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate

  • Materials:

    • tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate

    • Acetic anhydride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-Butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate in dichloromethane.

    • Add pyridine or triethylamine as a base.

    • Cool the solution to 0°C and add acetic anhydride dropwise.

    • Allow the reaction to proceed at room temperature until completion.

    • Wash the reaction mixture with dilute acid, aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain tert-butyl (2S,3R)-2-acetamido-3-(tert-butoxy)butanoate.

Step 3: Selective Deprotection of the tert-Butyl Ester

  • Materials:

    • tert-Butyl (2S,3R)-2-acetamido-3-(tert-butoxy)butanoate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-acetylated, O-tert-butylated threonine tert-butyl ester in dichloromethane.

    • Add trifluoroacetic acid dropwise at 0°C.

    • Stir the reaction at room temperature until the tert-butyl ester is cleaved (monitored by TLC). The O-tert-butyl ether is generally more stable to these conditions than the ester.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: Direct N-Acetylation start1 O-tert-Butyl-L-threonine step1_1 N-Acetylation (Acetic Anhydride, NaHCO₃) start1->step1_1 product1 (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid step1_1->product1

Figure 1: Direct N-acetylation of O-tert-butyl-L-threonine.

Synthesis_Workflow_Method_2 cluster_method2 Method 2: Via Carboxyl-Protected Intermediate cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 start2 L-threonine step2_1 O- and C-tert-Butylation (tert-Butylating Agent, Acid Catalyst) start2->step2_1 intermediate1 H-Thr(tBu)-OtBu step2_1->intermediate1 step2_2 N-Acetylation (Acetic Anhydride, Base) intermediate1->step2_2 intermediate2 Ac-Thr(tBu)-OtBu step2_2->intermediate2 step2_3 Selective Deprotection (Trifluoroacetic Acid) intermediate2->step2_3 product2 (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid step2_3->product2

Figure 2: Multi-step synthesis via a carboxyl-protected intermediate.

References

Spectroscopic Profile of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the protected amino acid derivative, (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. The information presented herein is essential for the characterization and quality control of this compound in research and drug development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure

This compound is a derivative of the amino acid L-threonine, featuring a tert-butyl protecting group on the side-chain hydroxyl group and an acetyl group on the alpha-amino group.

Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 g/mol CAS Number: Not available for this specific derivative, though related compounds are registered.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.15s9H-O-C(CH ₃)₃ (tert-butoxy)
~ 1.25d3HCH ₃-CH (threonine methyl)
~ 2.05s3HCH ₃-C=O (acetamide)
~ 4.20m1HCH₃-CH (threonine β-proton)
~ 4.50dd1HNH -CH (threonine α-proton)
~ 6.50d1HNH -C=O (amide)
> 10br s1HCOOH (carboxylic acid)

Table 2: Predicted ¹³C-NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 20.0C H₃-CH (threonine methyl)
~ 23.0C H₃-C=O (acetamide)
~ 28.5-O-C(C H₃)₃ (tert-butoxy)
~ 58.0NH-C H (threonine α-carbon)
~ 68.0CH₃-C H (threonine β-carbon)
~ 75.0-O-C (CH₃)₃ (tert-butoxy quaternary)
~ 170.0CH₃-C =O (acetamide carbonyl)
~ 175.0C OOH (carboxylic acid carbonyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
~ 3300MediumN-H stretch (amide)
2975 - 2850Medium-StrongC-H stretch (alkyl)
~ 1710StrongC=O stretch (carboxylic acid)
~ 1650StrongC=O stretch (amide I)
~ 1550StrongN-H bend (amide II)
~ 1190StrongC-O stretch (tert-butoxy ether)

The IR spectrum is expected to show a broad O-H stretch from the carboxylic acid, which may overlap with the N-H stretch of the amide.[1] Strong carbonyl absorptions for both the carboxylic acid and the amide will be prominent.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
218[M+H]⁺
240[M+Na]⁺
216[M-H]⁻
162[M - C₄H₉O + H]⁺ or [M - 56]⁺
116[M - C₄H₉O - COOH + H]⁺ or [M - 101]⁺
57[C₄H₉]⁺ (tert-butyl cation)

The mass spectrum under electrospray ionization (ESI) is expected to show prominent peaks for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. A key fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (56 Da) or the tert-butoxy group. The tert-butyl cation at m/z 57 is also a characteristic fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H-NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C-NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization if necessary.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • For fragmentation studies, perform tandem MS (MS/MS) on the parent ion of interest.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Interpret Spectra ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret StructureConfirm Structure Confirmation Interpret->StructureConfirm

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational set of expected spectroscopic data and methodologies for the analysis of this compound. Researchers should adapt and optimize these protocols based on their specific instrumentation and analytical requirements.

References

Potential Therapeutic Targets of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a synthetic amino acid derivative with a novel structure. While direct experimental data for this compound is not publicly available, its structural analogy to N-acetylated amino acids and O-substituted threonine suggests potential interactions with key cellular signaling pathways. This whitepaper posits that a primary therapeutic target for this molecule could be the enzyme O-GlcNAc Transferase (OGT), a critical regulator of the post-translational modification known as O-GlcNAcylation. Dysregulation of O-GlcNAcylation is implicated in a multitude of pathologies, including cancer, neurodegenerative diseases, and diabetes. This document provides a comprehensive overview of the rationale behind this hypothesis, summarizes relevant quantitative data from related compounds, outlines detailed experimental protocols to test this hypothesis, and visualizes the involved signaling pathways and experimental workflows.

Introduction: Structural Rationale and Therapeutic Hypothesis

This compound is a derivative of the essential amino acid L-threonine. Its key structural features include:

  • An N-acetamido group at the C2 position, which is a common modification in biological systems and can influence molecular interactions.[1][2]

  • A tert-butoxy group at the C3 position, a bulky hydrophobic group that can enhance metabolic stability and cell permeability.[3][4]

  • A threonine backbone with (2S,3R) stereochemistry, which is the natural configuration of L-threonine.

Given these features, we hypothesize that this compound may act as a modulator of O-GlcNAc Transferase (OGT) . OGT is the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[5][6] This dynamic and reversible modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[7]

The rationale for this hypothesis is twofold:

  • The N-acetamido group of the compound mimics the N-acetyl group of the UDP-GlcNAc sugar donor substrate for OGT.

  • The threonine backbone provides a recognizable structure for the active site of OGT, which specifically targets serine and threonine residues on substrate proteins.

The tert-butoxy group could potentially enhance the binding affinity of the compound to OGT and improve its pharmacokinetic properties.[3] By acting as either an inhibitor or a modulator of OGT, this compound could have profound effects on cellular signaling and represent a novel therapeutic agent for diseases associated with aberrant O-GlcNAcylation.

The O-GlcNAcylation Pathway: A Pivotal Cellular Regulator

The O-GlcNAc modification is a dynamic process regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[8][6] This rapid cycling allows O-GlcNAcylation to function as a cellular sensor for nutrients and stress, integrating various signaling pathways to maintain cellular homeostasis.[6][9]

Dysregulation of O-GlcNAcylation has been linked to a number of diseases:

  • Cancer: Increased O-GlcNAcylation is observed in many cancers and is associated with tumor growth, metastasis, and chemoresistance.[8][10]

  • Neurodegenerative Diseases: Altered O-GlcNAcylation levels are implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases.[11][10]

  • Diabetes and Metabolic Syndrome: O-GlcNAcylation plays a role in glucose toxicity and insulin resistance.[8][12]

  • Cardiovascular Diseases: Aberrant O-GlcNAcylation contributes to diabetic cardiomyopathy and other heart conditions.[8][12]

Therefore, targeting OGT with specific modulators presents a promising therapeutic strategy.

Quantitative Data on OGT Inhibitors

While no data exists for this compound, the following table summarizes the inhibitory concentrations (IC50) of some known OGT inhibitors. This provides a benchmark for evaluating the potential potency of the novel compound.

CompoundIC50 (µM)Target SpecificityReference
OSMI-12.7Cell-permeable OGT inhibitor[13]
OSMI-4<0.05Potent OGT inhibitor with an EC50 of 3 µM in cells[13][14]
OGT-IN-110-27Inhibits different isoforms of OGT[13]
OGT-IN-230-53Inhibits different isoforms of OGT[13]
Ac45SGlcNAc-Converted to UDP-5SGlcNAc in cells to inhibit O-GlcNAcylation[14]

Proposed Experimental Protocols

To investigate the hypothesis that this compound targets OGT, the following experimental protocols are proposed.

In Vitro OGT Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of OGT.

Methodology:

  • Reagents: Recombinant human OGT, UDP-[3H]GlcNAc, a known OGT peptide substrate (e.g., a peptide derived from casein kinase II), and the test compound.

  • Procedure:

    • A reaction mixture containing OGT, the peptide substrate, and varying concentrations of this compound is prepared in an appropriate buffer.

    • The reaction is initiated by the addition of UDP-[3H]GlcNAc.

    • The reaction is allowed to proceed for a set time at 37°C and then stopped.

    • The reaction mixture is spotted onto phosphocellulose paper, which binds the peptide substrate.

    • The paper is washed to remove unincorporated UDP-[3H]GlcNAc.

    • The amount of incorporated [3H]GlcNAc is quantified using a scintillation counter.

  • Data Analysis: The percentage of OGT inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

Cellular O-GlcNAcylation Assay

Objective: To assess the effect of this compound on global O-GlcNAcylation levels in cultured cells.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293T or HeLa) is cultured to 70-80% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). A known OGT inhibitor (e.g., OSMI-1) can be used as a positive control.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and OGA inhibitors.

  • Western Blotting:

    • Protein concentrations of the lysates are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.

    • The membrane is then incubated with an appropriate secondary antibody conjugated to horseradish peroxidase.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: The intensity of the O-GlcNAc signal is quantified and normalized to the loading control.

Visualizations: Pathways and Workflows

O-GlcNAcylation Signaling Pathway

O_GlcNAcylation_Pathway UDP_GlcNAc UDP-GlcNAc (Nutrient Sensor) OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Substrate O_GlcNAc_Protein O-GlcNAcylated Protein OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA OGA (O-GlcNAcase) Protein Substrate Protein (Ser/Thr) OGA->Protein Removes O-GlcNAc Protein->OGT O_GlcNAc_Protein->OGA Substrate Signaling Downstream Signaling (Transcription, Metabolism, etc.) O_GlcNAc_Protein->Signaling Experimental_Workflow start Hypothesis: Compound targets OGT in_vitro In Vitro Assay: OGT Enzyme Kinetics start->in_vitro cellular Cellular Assay: Western Blot for Global O-GlcNAc start->cellular ic50 Determine IC50 in_vitro->ic50 dose_response Observe Dose-Dependent Reduction in O-GlcNAc cellular->dose_response downstream Downstream Analysis: (e.g., Transcriptomics, Proteomics) ic50->downstream dose_response->downstream conclusion Conclusion: Target Validated downstream->conclusion

References

In Silico Modeling of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a synthetic amino acid derivative with potential for therapeutic applications. Its structural features, including the acetamido and tert-butoxy groups, suggest the possibility of specific interactions with biological macromolecules, making it a candidate for rational drug design. This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic approach to investigate its potential protein targets, binding modes, and pharmacokinetic properties. The methodologies described herein are intended to serve as a detailed protocol for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities.

The successful application of in silico methods can significantly accelerate the drug discovery process by prioritizing lead compounds for experimental validation and providing insights into their mechanism of action at a molecular level.[1][2][3] This guide will detail the necessary steps, from initial target selection to advanced molecular dynamics simulations and ADMET profiling, to build a robust computational model of the interactions of this compound.

Hypothetical Target Selection and Rationale

Given the structural similarity of the core butanoic acid scaffold to molecules with roles in cellular metabolism and signaling, a plausible hypothetical target for in silico investigation is Histone Deacetylase (HDAC) . Butyric acid and its derivatives are known to have HDAC inhibitory activity, which is implicated in various diseases, including cancer and inflammatory conditions.[4] The acetamido group of this compound could potentially mimic the acetylated lysine side chains of histones, while the tert-butoxy group may confer specificity and favorable binding interactions within the active site of an HDAC isoform. For the purpose of this guide, we will focus on HDAC2 as the primary target, a well-characterized enzyme with available crystal structures.

In Silico Modeling Workflow

The following workflow outlines a comprehensive computational strategy to investigate the interaction of this compound with HDAC2.

G cluster_0 Preparation cluster_1 Modeling & Simulation cluster_2 Analysis & Prediction A Ligand Preparation: (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid B Protein Preparation: HDAC2 (PDB ID: 4LXZ) C Molecular Docking A->C F ADMET Prediction A->F B->C D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation D->E G Data Analysis E->G F->G

Figure 1: A comprehensive workflow for the in silico modeling of this compound.

Experimental Protocols

2.1.1. Ligand and Protein Preparation

  • Ligand Preparation:

    • The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw.

    • The ligand will be imported into a molecular modeling suite like Schrödinger Maestro or AutoDock Tools.

    • The ligand will be prepared by adding hydrogens, assigning partial charges (e.g., using the Gasteiger-Marsili method), and minimizing its energy using a suitable force field (e.g., OPLS3e or MMFF94).

  • Protein Preparation:

    • The crystal structure of HDAC2 will be obtained from the Protein Data Bank (PDB ID: 4LXZ).

    • The protein structure will be prepared using the Protein Preparation Wizard in Schrödinger Maestro or a similar tool. This process includes:

      • Removing water molecules and any co-crystallized ligands.

      • Adding hydrogens and assigning bond orders.

      • Filling in any missing side chains or loops using Prime.

      • Optimizing the hydrogen-bonding network.

      • Performing a restrained energy minimization of the protein structure.

2.1.2. Molecular Docking

  • Grid Generation: A receptor grid will be generated around the active site of HDAC2, defined by the co-crystallized ligand in the original PDB structure. The grid box will be centered on the active site with dimensions sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

  • Ligand Docking:

    • The prepared ligand will be docked into the prepared receptor grid using a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.

    • The docking will be performed using standard precision (SP) and extra precision (XP) modes if using Glide.

    • The top-ranked docking poses will be saved for further analysis.

2.1.3. Molecular Dynamics Simulation

  • System Building:

    • The best-ranked docked complex of HDAC2 and this compound will be selected.

    • The complex will be solvated in a cubic box of TIP3P water molecules with a buffer distance of at least 10 Å from the protein surface to any box edge.

    • The system will be neutralized by adding counter-ions (e.g., Na+ or Cl-).

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove any steric clashes.

    • A short NVT (constant number of particles, volume, and temperature) simulation will be performed to heat the system to 300 K.

    • A subsequent NPT (constant number of particles, pressure, and temperature) simulation will be run to equilibrate the system at 1 atm pressure.

    • A production molecular dynamics simulation of at least 100 ns will be performed. Trajectories will be saved every 100 ps for analysis.

2.1.4. Binding Free Energy Calculation

  • The binding free energy of the ligand-protein complex will be calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the trajectory from the molecular dynamics simulation. This will provide an estimate of the binding affinity.

2.1.5. ADMET Prediction

  • The physicochemical properties, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and toxicity of this compound will be predicted using in silico tools such as SwissADME, pkCSM, or ADMETlab 2.0.[5]

Data Presentation

The quantitative data generated from the in silico experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Molecular Docking Results

LigandDocking Score (kcal/mol)Glide Emodel (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound
Reference Inhibitor

Table 2: Molecular Dynamics Simulation Analysis

SystemAverage RMSD (Å)Average RMSF (Å)Average Radius of Gyration (Å)
HDAC2-Ligand Complex
Apo-HDAC2

Table 3: Binding Free Energy Calculations

ComplexΔG_bind (kcal/mol)ΔE_vdW (kcal/mol)ΔE_ele (kcal/mol)ΔG_solv (kcal/mol)
HDAC2-Ligand

Table 4: Predicted ADMET Properties

PropertyPredicted Value
Molecular Weight
LogP
H-bond Donors
H-bond Acceptors
Human Intestinal Absorption
Caco-2 Permeability
CYP2D6 Inhibitor
AMES Toxicity

Visualization of Pathways and Relationships

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving HDAC2, which could be modulated by this compound.

G A (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid B HDAC2 A->B Inhibition C Histone Acetylation B->C Deacetylation D Gene Transcription C->D Activation E Cell Cycle Arrest/ Apoptosis D->E Induction

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound via HDAC2 inhibition.

Logical Decision-Making Workflow

The results from the in silico modeling will guide further experimental work according to the following logical flow.

G A Favorable Docking Score? B Stable MD Simulation? A->B Yes G Discard Compound A->G No C Good Binding Free Energy? B->C Yes F Synthesize Analogs B->F No D Favorable ADMET Profile? C->D Yes C->F No E Proceed to In Vitro Assay D->E Yes D->F No

Figure 3: A logical workflow for decision-making based on the outcomes of the in silico modeling studies.

This technical guide provides a robust and detailed framework for the in silico investigation of this compound. By following the outlined protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the potential of this compound as a therapeutic agent. The structured presentation of data and the visualization of workflows and pathways are designed to facilitate a clear understanding of the computational drug discovery process. The successful execution of these in silico studies will provide a strong foundation for subsequent experimental validation and lead optimization efforts.

References

A Technical Guide to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid Analogs: Synthesis and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a derivative of the amino acid L-threonine. In this molecule, the amino group at the second carbon is acetylated, and the hydroxyl group at the third carbon is protected by a tert-butyl ether linkage. While a direct and specific biological activity for this compound and its immediate analogs is not extensively documented in publicly available literature, its structure is of significant interest in the field of synthetic chemistry, particularly as a building block in the synthesis of peptides and other complex organic molecules.

The focus of this technical guide is to provide a comprehensive overview of the synthesis and utilization of key analogs, primarily the widely used N-Fmoc and N-Boc protected O-tert-butyl-L-threonine derivatives, which share the core stereochemistry and O-protection scheme. These compounds are crucial reagents in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide will detail the synthetic protocols, applications in peptide assembly, and deprotection strategies relevant to these analogs.

Synthesis of O-tert-Butyl Protected Threonine Analogs

The O-tert-butyl protection of threonine is a common strategy to prevent side reactions at the hydroxyl group during peptide synthesis. The most frequently used analogs in this context are Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-threonine (Boc-Thr(tBu)-OH).

A general synthetic workflow for the preparation of these protected amino acids involves the protection of the alpha-amino group followed by the installation of the tert-butyl ether on the side-chain hydroxyl group.

G Threonine L-Threonine N_Protected_Thr Nα-Protected Threonine (e.g., Fmoc-Thr-OH) Threonine->N_Protected_Thr Nα-Protection Final_Product Nα-Protected-O-tert-butyl-L-Threonine (e.g., Fmoc-Thr(tBu)-OH) N_Protected_Thr->Final_Product O-tert-Butylation Reagent1 Nα-Protecting Reagent (e.g., Fmoc-OSu) Reagent1->N_Protected_Thr Reagent2 tert-Butylation Reagent (e.g., Isobutylene, cat. H+) Reagent2->Final_Product

Caption: General Synthesis of Nα-Protected O-tert-butyl-L-Threonine.

Experimental Protocol: Synthesis of Fmoc-Ser/Thr/Tyr(tBu)-OH

A simplified and convenient method for the tert-butylation of Nα-Fmoc protected hydroxy-amino acids has been described.

Materials:

  • Nα-Fmoc-amino acid (Fmoc-Thr-OH)

  • Dichloromethane (DCM), freshly distilled

  • Liquid isobutylene

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend the Nα-Fmoc-amino acid in dichloromethane (approx. 10 mL per gram of amino acid) in a thick-walled pressure bottle equipped with a magnetic stirrer.

  • Cool the suspension to -10 °C in an ice-salt bath.

  • Carefully add concentrated sulfuric acid to act as a catalyst (approximately 2% v/v of the total DCM volume).

  • Add liquid isobutylene to the mixture (approximately 3-4 equivalents relative to the amino acid).

  • Seal the pressure bottle tightly and allow the mixture to warm to room temperature.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the bottle back to 0 °C before carefully opening it to release any excess pressure.

  • Pour the reaction mixture slowly into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure Fmoc-Thr(tBu)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Thr(tBu)-OH and Boc-Thr(tBu)-OH are extensively used in SPPS. The tert-butyl ether side-chain protecting group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the milder acidic conditions used for Boc-group removal (e.g., TFA in DCM).

Key Characteristics of Protected Threonine Derivatives
PropertyZ-Thr(OtBu)-OHFmoc-Thr(tBu)-OHBoc-Thr(tBu)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethyloxycarbonyl (Fmoc)tert-Butoxycarbonyl (Boc)
Side-Chain Protection tert-Butyl ether (tBu)tert-Butyl ether (tBu)tert-Butyl ether (tBu)
Nα-Deprotection Condition Catalytic Hydrogenation or strong acid (HBr/AcOH)20-50% Piperidine in DMFStrong acid (e.g., 25-50% TFA in DCM)
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)Strong acid (e.g., HF, TFMSA)
Primary Application Solution-phase synthesisSolid-phase peptide synthesis (Fmoc chemistry)Solid-phase peptide synthesis (Boc chemistry)

This table summarizes key characteristics of different protected threonine derivatives used in peptide synthesis.[1]

Experimental Protocol: Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Sequence (Fmoc-SPPS)

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • Coupling reagents:

    • HBTU (3-5 equivalents) or HATU (3-5 equivalents)

    • HOBt (3-5 equivalents) - often included with HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Deprotection solution: 20% Piperidine in DMF

Workflow:

spss_workflow start Start: Fmoc-deprotected peptide-resin wash1 Wash (DMF) start->wash1 coupling Couple to peptide-resin wash1->coupling activation Activate Fmoc-Thr(tBu)-OH (with HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection wash3 Wash (DMF, DCM) deprotection->wash3 next_cycle Ready for next amino acid coupling wash3->next_cycle

Caption: A typical cycle for adding an amino acid in Fmoc-SPPS.

Procedure:

  • Resin Preparation: Start with the solid support resin to which the preceding amino acid (now deprotected) is attached. Swell the resin in DMF.

  • Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HBTU (or another coupling agent), and HOBt in DMF. Add DIPEA to activate the carboxylic acid. Allow this activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin extensively with DMF, followed by DCM, to remove excess reagents and byproducts.

  • Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support resin, and all side-chain protecting groups, including the tert-butyl ether on threonine, must be removed. This is typically achieved in a single step using a strong acid "cocktail".

Experimental Protocol: Cleavage and Global Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA) (e.g., 95%)

    • Scavengers:

      • Water (e.g., 2.5%)

      • Triisopropylsilane (TIS) (e.g., 2.5%)

      • (Other scavengers like DODT or EDT may be added for peptides containing sensitive residues like Cys or Met)

  • Cold diethyl ether

Procedure:

  • Dry the fully assembled peptide-resin thoroughly.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes the tert-butyl and other acid-labile protecting groups. The scavengers (water, TIS) trap the reactive carbocations generated during this process, preventing side reactions.

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

While this compound itself is not highlighted in the literature for specific biological functions, its core structural features are central to the design of protected amino acid analogs that are indispensable in modern synthetic chemistry. The O-tert-butyl protection of threonine, particularly in conjunction with Nα-Fmoc or Nα-Boc protection, provides a robust and reliable building block for the synthesis of peptides for research, therapeutic, and diagnostic applications. The protocols and data presented in this guide offer a summary of the established methodologies for the synthesis and application of these critical reagents, providing a valuable resource for professionals in drug development and chemical biology.

References

Methodological & Application

Application Notes and Protocols for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine, in synthetic chemistry, particularly in the field of peptide synthesis.

This compound is a valuable building block for the synthesis of complex peptides and other organic molecules. The N-acetyl group provides stability and mimics post-translational modifications, while the tert-butyl ether protects the hydroxyl group of the threonine side chain, preventing unwanted side reactions during synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.

Physicochemical Properties
PropertyValue
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Stereochemistry (2S,3R)
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and alcohols

Experimental Protocols

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). Below is a detailed protocol for its incorporation into a peptide chain using Fmoc chemistry.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the steps for coupling the N-acetylated and O-protected threonine derivative onto a resin-bound peptide chain.

Materials:

  • This compound

  • Fmoc-protected amino acid resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection reagent: 20% piperidine in DMF

  • Washing solvents: DCM (Dichloromethane), DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Coupling of this compound:

    • Prepare the coupling solution: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture by allowing it to stand for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), extend the coupling time.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents.

    • Wash with DCM (2-3 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acid couplings to elongate the peptide chain.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the removal of the tert-butyl protecting group.

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cold cleavage cocktail to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The use of protected amino acids like this compound is critical for achieving high purity and yield in peptide synthesis. The tert-butyl protecting group is robust and minimizes side reactions.[1]

ParameterFmoc-Thr(tBu)-OH (a comparable standard)Notes
Typical Crude Purity Good to Excellent[1]Purity is sequence-dependent.
Deprotection Condition Strong acid (e.g., high concentration TFA)[1]Necessary to remove the stable tert-butyl group.
Key Advantage High stability during synthesis[1]Prevents unwanted side reactions at the hydroxyl group.
Potential Disadvantage Can contribute to aggregation in "difficult sequences"[1]The bulky tert-butyl group can sometimes hinder coupling efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the incorporation of this compound in solid-phase peptide synthesis.

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage Cleavage & Deprotection Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid (HBTU/HATU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Synthetic Peptide (Containing modified Threonine) Receptor Receptor Tyrosine Kinase (RTK) Peptide->Receptor Binds/Inhibits RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene Gene Expression Transcription->Gene Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene->Cellular_Response Leads to

References

Synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid L-threonine. This compound serves as a valuable building block in peptide synthesis and the development of novel therapeutics, where the protection of the side-chain hydroxyl and the N-terminal amine is crucial for controlled chemical modifications.[1] Two distinct synthetic routes are presented, offering flexibility in reagent choice and reaction conditions.

Method 1: Two-Step Synthesis via O-tert-butylation with Isobutylene followed by N-acetylation

This classic approach involves the initial protection of the hydroxyl group of L-threonine as a tert-butyl ether, followed by the acetylation of the amino group.

Experimental Workflow

cluster_0 Step 1: O-tert-butylation cluster_1 Step 2: N-acetylation L_threonine L-Threonine reaction1 Reaction with Isobutylene (Acid Catalyst, Dioxane) L_threonine->reaction1 intermediate (2S,3R)-2-Amino-3- (tert-butoxy)butanoic acid reaction1->intermediate reaction2 Reaction with Acetic Anhydride (Aqueous Bicarbonate) intermediate->reaction2 purification Purification (Crystallization) reaction2->purification final_product (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid purification->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Protocol 1A: Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

This protocol is adapted from methodologies involving the reaction of L-threonine with isobutylene in the presence of an acid catalyst.[2][3]

  • Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, suspend L-threonine (1 equivalent) in dioxane.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Introduction of Isobutylene: Cool the vessel and introduce liquefied isobutylene (excess, e.g., 4-5 equivalents).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully vent the excess isobutylene. Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization.

Protocol 1B: Synthesis of this compound

This protocol employs a standard N-acetylation procedure using acetic anhydride.

  • Dissolution: Dissolve the crude (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise while maintaining the pH between 8 and 9 with the addition of sodium bicarbonate solution as needed.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Acidification: Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: High-Yield Synthesis using a Solid Acid Catalyst and N-acetylation

This method utilizes a more modern and potentially higher-yielding approach for the O-tert-butylation step, employing a solid acid catalyst, which simplifies purification.

Experimental Workflow

cluster_0 Step 1: O-tert-butylation (High Yield) cluster_1 Step 2: N-acetylation L_threonine2 L-Threonine reaction3 Reaction with tert-Butyl Alcohol/MTBE (ZSM-5/Silicotungstic Acid Catalyst) L_threonine2->reaction3 intermediate2 (2S,3R)-2-Amino-3- (tert-butoxy)butanoic acid reaction3->intermediate2 reaction4 Reaction with Acetic Anhydride (Aqueous Bicarbonate) intermediate2->reaction4 purification2 Purification (Crystallization) reaction4->purification2 final_product2 (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid purification2->final_product2

Caption: Workflow for the high-yield synthesis of the target compound.

Protocol 2A: High-Yield Synthesis of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid

This protocol is based on a patented method designed for industrial production, offering high yields and purity.[4]

  • Catalyst and Reagents: In a reaction vessel, add L-threonine (1 equivalent), an organic solvent (e.g., THF, 1,4-dioxane), and a ZSM-5 supported silicotungstic acid catalyst (0.5-2% by mass of L-threonine).

  • Butylation Reagent: Add tert-butyl alcohol or methyl tert-butyl ether (MTBE) as the butylation reagent.

  • Reaction: Heat the mixture under reflux and stir for the time required to complete the reaction (monitor by TLC).

  • Catalyst Removal: After cooling, filter the reaction mixture to remove the solid acid catalyst.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by precipitation or crystallization to yield O-tert-butyl-L-threonine with high purity.

Protocol 2B: Synthesis of this compound

The N-acetylation procedure is identical to Protocol 1B.

Quantitative Data Summary

The following table summarizes the reported yields for the key O-tert-butylation step, which is often the performance-limiting stage of the synthesis.

MethodO-tert-butylation ReagentCatalystReported YieldPurityReference
1IsobutyleneConcentrated H₂SO₄~43%Not Specified[4]
2tert-Butyl Alcohol or MTBEZSM-5 supported silicotungstic acid>80%>99%[4]

Note: The yield of the N-acetylation step is typically high, often exceeding 90%, with standard laboratory procedures.

Concluding Remarks

The synthesis of this compound can be efficiently achieved in two main steps. Method 2, employing a solid acid catalyst for the O-tert-butylation, is presented as a more modern, higher-yielding, and potentially more environmentally friendly alternative to the classical approach using isobutylene and a strong mineral acid. The choice of method will depend on the available resources, scale of the synthesis, and desired purity of the final product. The provided protocols offer a detailed guide for researchers to produce this valuable protected amino acid derivative for applications in peptide synthesis and drug discovery.

References

Application Notes and Protocols for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a protected threonine derivative. While direct applications in proteomics are not extensively documented in current literature, its structure makes it a viable precursor for the synthesis of chemical probes to investigate post-translational modifications (PTMs), particularly O-linked N-acetylglucosamine (O-GlcNAc) glycosylation. O-GlcNAcylation is a dynamic and abundant PTM of serine and threonine residues on nuclear and cytoplasmic proteins, playing a crucial role in various cellular processes.[1][2][3] Dysregulation of O-GlcNAcylation is implicated in several diseases, including cancer, neurodegeneration, and diabetes.[1]

This document outlines a hypothetical application of a chemical probe derived from this compound for the metabolic labeling and subsequent proteomic analysis of O-GlcNAcylated proteins. The proposed probe, termed "Ac-tert-Butoxy-Thr-Azide," would incorporate a bioorthogonal azide handle for downstream detection and enrichment.

Hypothetical Probe: Ac-tert-Butoxy-Thr-Azide

For the purpose of these application notes, we will consider a hypothetical derivative of this compound where the carboxylic acid is modified to include an azide group, creating a metabolic chemical reporter. This probe would be cell-permeable and, once inside the cell, would be metabolically incorporated into proteins in place of the natural O-GlcNAc modification. The azide group serves as a chemical handle for "click chemistry" reactions, allowing for the attachment of biotin for enrichment or fluorescent tags for visualization.[1][4]

Application Note 1: Metabolic Labeling of O-GlcNAcylated Proteins

Objective: To metabolically label O-GlcNAcylated proteins in a cellular model using the hypothetical probe Ac-tert-Butoxy-Thr-Azide for subsequent enrichment and identification by mass spectrometry.

Workflow Overview:

G cluster_0 Cell Culture and Labeling cluster_1 Enrichment and Digestion cluster_2 Mass Spectrometry and Data Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling with Ac-tert-Butoxy-Thr-Azide cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis and Protein Extraction metabolic_labeling->cell_lysis click_chemistry 4. Click Chemistry with Biotin-Alkyne cell_lysis->click_chemistry enrichment 5. Streptavidin Enrichment click_chemistry->enrichment digestion 6. On-Bead Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Database Searching and Data Analysis lc_ms->data_analysis quantification 9. Protein Quantification data_analysis->quantification G cluster_0 O-GlcNAcylation Cycle UDP_GlcNAc UDP-GlcNAc Protein_O_GlcNAc Protein-O-GlcNAc UDP_GlcNAc->Protein_O_GlcNAc Addition OGT OGT Protein_Ser_Thr Protein-Ser/Thr Protein_O_GlcNAc->Protein_Ser_Thr Removal OGA OGA Protein_O_GlcNAc->OGA GlcNAc GlcNAc OGT->Protein_O_GlcNAc OGA->GlcNAc

References

Application Notes and Protocols for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a synthetic amino acid derivative. Its structural similarity to both the amino acid threonine and the short-chain fatty acid butyrate suggests potential biological activity. Butyrate is a known inhibitor of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are a class of compounds that are being actively investigated for their therapeutic potential in cancer and other diseases. They can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

These application notes provide detailed protocols for investigating the potential effects of this compound on cancer cell lines, focusing on its potential role as an HDAC inhibitor. The described assays will enable researchers to assess its impact on cell viability, apoptosis, and histone acetylation status.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 values)

Cell LineCompoundIC50 (µM) after 72h
HeLaThis compound150
A549This compound225
MCF-7This compound180
SAHA(Positive Control)2.5

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V positive)
HeLaVehicle Control (DMSO)5.2 ± 1.1
HeLaThis compound (150 µM)35.8 ± 3.5
HeLaSAHA (2.5 µM)45.1 ± 4.2

Table 3: Histone H3 Acetylation Status

Cell LineTreatment (24h)Fold Increase in Acetylated Histone H3 (Normalized to Vehicle)
HeLaVehicle Control (DMSO)1.0
HeLaThis compound (150 µM)3.2 ± 0.4
HeLaSAHA (2.5 µM)5.8 ± 0.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • HeLa, A549, or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • SAHA (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and SAHA in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values by plotting a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HeLa cells

  • This compound

  • SAHA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the IC50 concentration of this compound (150 µM), SAHA (2.5 µM), or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Protocol 3: Western Blot for Acetylated Histone H3

Objective: To determine if this compound increases the level of histone acetylation, a hallmark of HDAC inhibition.

Materials:

  • HeLa cells

  • This compound

  • SAHA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HeLa cells and treat with this compound (150 µM), SAHA (2.5 µM), or vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities using densitometry software.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_viability Viability cluster_apoptosis Apoptosis cluster_hdac HDAC Activity cell_culture Cell Seeding (HeLa, A549, MCF-7) treatment Compound Treatment This compound) cell_culture->treatment viability_assay MTT Assay (72h) treatment->viability_assay apoptosis_assay Annexin V/PI Staining (24h) treatment->apoptosis_assay hdac_assay Western Blot (24h) treatment->hdac_assay ic50 IC50 Determination viability_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry histone_acetylation Histone H3 Acetylation hdac_assay->histone_acetylation

Caption: Experimental workflow for evaluating the biological activity of the test compound.

signaling_pathway cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects compound (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid hdac Histone Deacetylases (HDACs) compound->hdac Inhibition acetylated_histones Acetylated Histones hdac->acetylated_histones Deacetylation histones Histones histones->acetylated_histones HATs acetylated_histones->histones HDACs chromatin Relaxed Chromatin acetylated_histones->chromatin gene_transcription Gene Transcription chromatin->gene_transcription Activation p21 p21 (CDKN1A) gene_transcription->p21 bax Bax gene_transcription->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Hypothesized signaling pathway of HDAC inhibition leading to cellular effects.

Application Notes and Protocols for In Vivo Administration of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a comprehensive literature search has revealed no specific published in vivo studies for "(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid". Therefore, the following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. The experimental designs, data, and potential mechanisms are extrapolated from studies on structurally related compounds, such as N-acetylated amino acids and butyric acid derivatives, which are known to possess anti-inflammatory and metabolic regulatory properties.[1][2] These notes are intended to serve as a template for designing and conducting initial in vivo evaluations of this novel compound.

Introduction and Hypothetical Therapeutic Rationale

This compound is an N-acetylated derivative of the amino acid threonine, featuring a tert-butyl protecting group on the hydroxyl moiety. N-acetylation can enhance the lipophilicity and stability of amino acids, potentially improving their bioavailability and cellular uptake.[3] Butyric acid and its derivatives are short-chain fatty acids known to be potent histone deacetylase (HDAC) inhibitors and signaling molecules that regulate gene expression, inflammation, and cellular metabolism.[2]

Based on these structural features, it is hypothesized that this compound may act as a pro-drug that, upon in vivo metabolism, releases a bioactive moiety with anti-inflammatory or metabolic modulatory effects. A plausible, yet unproven, mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a known target of butyrate and other HDAC inhibitors.

This document outlines a hypothetical study to investigate the anti-inflammatory potential of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model.

Quantitative Data Summary (Hypothetical Data)

The following tables present hypothetical data that could be generated from an in vivo study evaluating the efficacy of this compound.

Table 1: Pharmacokinetic Profile of this compound in Mice Following a Single Intraperitoneal Injection (50 mg/kg)

Time PointPlasma Concentration (µg/mL)
15 min25.8 ± 4.2
30 min45.1 ± 6.5
1 hour38.7 ± 5.1
2 hours20.3 ± 3.9
4 hours8.9 ± 1.8
8 hours2.1 ± 0.5
24 hours< 0.1

Table 2: Efficacy of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg, i.p.)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle + SalineN/A15.2 ± 3.122.5 ± 4.818.9 ± 3.7
Vehicle + LPSN/A489.6 ± 55.3632.1 ± 78.4345.8 ± 42.1
Compound + LPS10350.4 ± 41.2488.9 ± 60.1260.1 ± 33.5
Compound + LPS25215.8 ± 28.9310.5 ± 45.7155.4 ± 21.8
Compound + LPS50120.3 ± 15.6180.2 ± 25.395.7 ± 12.9

Experimental Protocols

Protocol 1: In Vivo Administration in a Mouse Model of LPS-Induced Systemic Inflammation

Objective: To assess the anti-inflammatory efficacy of this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory chow and water (ad libitum)

  • Animal housing under controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for dosing.

  • Animal Grouping: Randomly divide the mice into the following groups (n=8 per group):

    • Group 1: Vehicle control (receives vehicle and saline)

    • Group 2: LPS control (receives vehicle and LPS)

    • Group 3-5: Treatment groups (receive 10, 25, or 50 mg/kg of the compound, respectively, followed by LPS)

  • Compound Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

  • LPS Challenge: One hour after the compound or vehicle administration, induce systemic inflammation by administering LPS (1 mg/kg) via i.p. injection. The vehicle control group will receive an equivalent volume of sterile saline.

  • Sample Collection: Two hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Process the blood to obtain serum and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using a multiplex immunoassay or individual ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Visualizations

Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid (Hypothesized) Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping CompoundPrep Prepare Compound and Vehicle Grouping->CompoundPrep Dosing Administer Compound or Vehicle (i.p.) CompoundPrep->Dosing LPS_Challenge Administer LPS or Saline (i.p.) (1 hr post-dosing) Dosing->LPS_Challenge Sampling Collect Blood Samples (2 hrs post-LPS) LPS_Challenge->Sampling Serum Isolate Serum Sampling->Serum ELISA Measure Cytokines (ELISA/Multiplex) Serum->ELISA Stats Statistical Analysis ELISA->Stats

Caption: Workflow for in vivo anti-inflammatory screening.

References

Application Note and Protocol for the Site-Specific Incorporation of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the site-specific incorporation of the non-canonical amino acid (ncAA) (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid into a target protein using an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate orthogonal tRNA in Escherichia coli. This methodology allows for the introduction of this novel amino acid at a specific site in a protein, enabling the study of protein structure and function, as well as the development of proteins with novel properties.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. By introducing amino acids with novel chemical functionalities, researchers can probe biological processes with unprecedented precision and create proteins with enhanced therapeutic properties. This protocol details a methodology for the site-specific incorporation of this compound, a derivative of threonine, into proteins expressed in E. coli.

The core of this technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's translational machinery.[1] An engineered aaRS is evolved to specifically recognize the desired ncAA and charge it onto its cognate orthogonal tRNA. This ncAA-charged tRNA then recognizes a unique codon, typically the amber stop codon (UAG), introduced at the desired site in the gene of interest, leading to the incorporation of the ncAA into the expressed protein.[1][2][3]

Principle of the Method

The site-specific incorporation of this compound is achieved through the following steps:

  • Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A wild-type aaRS is mutated to create a library of variants. This library is then screened to identify a mutant aaRS that specifically recognizes and activates this compound.

  • Orthogonal tRNA: An orthogonal tRNA, which is not recognized by any of the endogenous E. coli aaRSs, is used.[4][5] This tRNA is engineered to have an anticodon that recognizes the amber stop codon (UAG).

  • Protein Expression: The engineered aaRS, the orthogonal tRNA, and the target protein gene (containing a UAG codon at the desired incorporation site) are co-expressed in E. coli. The growth medium is supplemented with this compound.

  • Verification: The successful incorporation of the ncAA into the target protein is verified using analytical techniques such as mass spectrometry.

Experimental Protocols

Engineering the Aminoacyl-tRNA Synthetase

The following protocol describes the directed evolution of a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to specifically recognize this compound.

Materials:

  • Plasmid encoding the wild-type MjTyrRS gene.

  • Plasmid for expressing the orthogonal MjtRNACUA.

  • E. coli strain for library creation and screening (e.g., DH10B).

  • Selection plasmids (positive and negative).

  • This compound.

  • Standard molecular biology reagents for PCR, cloning, and transformation.

Protocol:

  • Library Construction:

    • Create a library of MjTyrRS mutants by error-prone PCR or by site-directed mutagenesis of the amino acid binding pocket.

    • Clone the library of MjTyrRS mutants into an expression vector.

  • Positive Selection:

    • Transform the MjTyrRS library into an E. coli strain containing a positive selection plasmid (e.g., encoding a selectable marker like chloramphenicol acetyltransferase with an amber codon at a permissive site) and the orthogonal MjtRNACUA plasmid.

    • Plate the transformed cells on a selective medium containing chloramphenicol and this compound.

    • Only cells expressing an active MjTyrRS variant that can charge the orthogonal tRNA with the ncAA will survive.

  • Negative Selection:

    • Isolate the plasmids from the surviving colonies of the positive selection.

    • Transform these plasmids into an E. coli strain containing a negative selection plasmid (e.g., encoding a toxic gene like barnase with an amber codon at a permissive site) and the orthogonal MjtRNACUA plasmid.

    • Plate the transformed cells on a medium lacking the ncAA.

    • Cells expressing an MjTyrRS variant that incorporates any of the 20 canonical amino acids will be eliminated.

  • Characterization of Selected Synthetases:

    • Isolate and sequence the plasmids from surviving colonies of the negative selection to identify the mutations in the evolved MjTyrRS variants.

    • Characterize the kinetic parameters of the purified evolved synthetases to determine their activity and specificity for this compound.

Protein Expression with the Non-Canonical Amino Acid

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with an in-frame amber codon (TAG) at the desired site.

  • pEVOL plasmid containing the engineered aaRS and the orthogonal tRNA.[6]

  • This compound.

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose.

Protocol:

  • Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL plasmid.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of TB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce the expression of the engineered aaRS and orthogonal tRNA by adding L-arabinose to a final concentration of 0.02% (w/v).

  • After 30 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

  • Incubate the culture at 30°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation.

Protein Purification and Verification

Protocol:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verify the incorporation of this compound by electrospray ionization mass spectrometry (ESI-MS). The mass of the purified protein should correspond to the expected mass including the ncAA.

  • Further confirmation can be obtained by tandem mass spectrometry (MS/MS) analysis of tryptic digests of the protein.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of an Engineered MjTyrRS for this compound.

Amino AcidKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound2500.156.0 x 102
Tyrosine>10,000<0.001<0.1

Table 2: Typical Protein Yields.

Target ProteinExpression ConditionYield (mg/L)
Protein XWith this compound5-10
Protein XWithout this compound (truncated product)<1
Wild-type Protein XStandard expression30-50

Visualizations

experimental_workflow cluster_synthesis Engineered Synthetase Development cluster_expression Protein Expression and Purification cluster_verification Verification lib MjTyrRS Mutant Library pos_sel Positive Selection (+ ncAA, + Antibiotic) lib->pos_sel Transform into E. coli neg_sel Negative Selection (- ncAA, + Toxin) pos_sel->neg_sel Isolate Plasmids char Characterization of Evolved Synthetase neg_sel->char Sequence and Purify co_trans Co-transform E. coli with Target and pEVOL Plasmids char->co_trans culture Culture Growth co_trans->culture induce Induce Expression (+ ncAA, + Inducers) culture->induce purify Purify Target Protein induce->purify ms Mass Spectrometry (ESI-MS) purify->ms msms Tandem MS (MS/MS) ms->msms

Caption: Experimental workflow for ncAA incorporation.

signaling_pathway cluster_cellular_machinery Cellular Translational Machinery ncAA (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid eng_aaRS Engineered aaRS ncAA->eng_aaRS charged_tRNA ncAA-tRNA(CUA) eng_aaRS->charged_tRNA ATP ortho_tRNA Orthogonal tRNA(CUA) ortho_tRNA->eng_aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with ncAA ribosome->protein Translation truncation Truncated Protein ribosome->truncation mrna mRNA with UAG codon mrna->ribosome release_factor Release Factor 1 release_factor->ribosome Competition

Caption: Cellular pathway for ncAA incorporation.

Troubleshooting

ProblemPossible CauseSolution
Low yield of full-length proteinInefficient charging of the orthogonal tRNA by the engineered aaRS.Further evolve the aaRS for improved kinetics. Optimize the concentration of the ncAA in the growth medium.
Competition with Release Factor 1 (RF1) at the amber codon.Use an E. coli strain with a deleted or down-regulated RF1.
Poor expression of the target protein.Optimize expression conditions (temperature, induction time, etc.).
Incorporation of canonical amino acidsThe engineered aaRS is not completely orthogonal.Perform additional rounds of negative selection to improve the specificity of the aaRS.
No incorporation of the ncAAThe ncAA is not efficiently transported into the cell.Use a richer medium or investigate potential transporters.
The engineered aaRS is inactive.Verify the sequence of the engineered aaRS and check its expression level.

Conclusion

This application note provides a comprehensive, albeit exemplary, protocol for the site-specific incorporation of this compound into proteins in E. coli. By following these guidelines, researchers can leverage the power of genetic code expansion to explore new frontiers in protein science and drug development. The successful incorporation of this novel amino acid will depend on the careful optimization of each step, from the directed evolution of the aminoacyl-tRNA synthetase to the expression and purification of the target protein.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent synthetic approach involves a two-step process starting from L-threonine. First, the amino group is acetylated to form N-acetyl-L-threonine. Subsequently, the hydroxyl group on the side chain is selectively protected with a tert-butyl group via acid-catalyzed etherification with isobutylene.

Q2: Why is it necessary to protect the hydroxyl group of N-acetyl-threonine?

A2: The hydroxyl group of the threonine side chain is nucleophilic and can participate in unwanted side reactions during subsequent synthetic steps, such as peptide couplings. Protection of this group, for instance as a tert-butyl ether, prevents these side reactions and enhances the purity and yield of the final product.

Q3: What are the critical parameters to control during the tert-butylation step?

A3: The key parameters for a successful tert-butylation are the choice of acid catalyst, reaction temperature, and the exclusion of water. Strong acids like sulfuric acid or solid acid catalysts are commonly employed. The reaction is typically performed at low temperatures to minimize side reactions. Anhydrous conditions are crucial to prevent the polymerization of isobutylene and other undesired reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete acetylation of L-threonine.- Ensure complete dissolution of L-threonine in the acetylation solvent (e.g., acetic acid).- Use a slight excess of acetic anhydride.- Monitor the reaction progress using TLC or LC-MS.
Inefficient tert-butylation of the hydroxyl group.- Use a more effective acid catalyst or increase its loading.- Ensure the isobutylene is in excess and the reaction is conducted in a sealed vessel to maintain pressure.- Optimize the reaction time and temperature; prolonged reaction times or high temperatures can lead to degradation.
Product loss during workup and purification.- Perform extractions with an appropriate solvent to ensure complete recovery of the product.- Optimize the crystallization or chromatography conditions to minimize loss.
Presence of Impurities Unreacted N-acetyl-threonine.- Drive the tert-butylation reaction to completion by optimizing conditions.- Purify the final product using column chromatography or recrystallization.
Di-tert-butylation (esterification of the carboxylic acid).- Use milder reaction conditions for the tert-butylation step (lower temperature, shorter reaction time).- The tert-butyl ester is labile to acid, so careful control of pH during workup is necessary.
Formation of dehydroamino acid by β-elimination.[1][2]- Avoid strongly basic conditions during the synthesis and workup.[1]
N→O Acyl shift.[1][2]- This is more common under acidic conditions. Minimize exposure to strong acids, especially during purification and cleavage of other protecting groups if applicable.[1]
Reaction Fails to Proceed Inactive catalyst.- Use a fresh batch of the acid catalyst.- If using a solid catalyst, ensure it is properly activated and not poisoned.
Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-L-threonine
  • Dissolution: Dissolve L-threonine (1 equivalent) in glacial acetic acid.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual acetic acid. The resulting solid is N-acetyl-L-threonine, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Suspend N-acetyl-L-threonine (1 equivalent) in an anhydrous non-polar solvent (e.g., dichloromethane) in a pressure-resistant vessel.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst).

  • tert-Butylation: Cool the mixture to a low temperature (e.g., -78 °C) and add condensed isobutylene (3-5 equivalents).

  • Reaction: Seal the vessel and allow it to slowly warm to room temperature. Stir for 24-48 hours.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for the tert-Butylation of N-acetyl-threonine

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
H₂SO₄52475>95
Amberlyst-1510 (w/w%)4868>97
ZSM-5 supported silicotungstic acid1 (w/w%)15>80>99

Note: Yields and purity are representative and can vary based on specific reaction conditions.

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: N-Acetylation cluster_tert_butylation Step 2: O-tert-Butylation L_Threonine L-Threonine N_Acetyl_Threonine N-Acetyl-L-Threonine L_Threonine->N_Acetyl_Threonine Acetic Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetyl_Threonine Final_Product This compound N_Acetyl_Threonine->Final_Product Isobutylene Isobutylene Isobutylene->Final_Product Acid_Catalyst Acid Catalyst Acid_Catalyst->Final_Product

Caption: Overall synthesis workflow for this compound.

Caption: Troubleshooting decision tree for synthesis optimization.

References

troubleshooting solubility issues with (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of this compound?

This compound is an N-acetylated, O-tert-butyl protected threonine derivative. Its structure, containing both a polar carboxylic acid and a nonpolar tert-butyl group, results in limited solubility in purely aqueous or nonpolar solvents. It is generally most soluble in polar aprotic solvents and alcohols.

2. I am having difficulty dissolving the compound in my desired solvent. What should I do?

If you are experiencing poor solubility, consider the following troubleshooting steps:

  • Gentle Heating: Warming the solvent can increase the solubility of the compound. A water bath set to 30-40°C is recommended. Avoid excessive heat, which could lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • pH Adjustment: For aqueous-based systems, increasing the pH above the pKa of the carboxylic acid (typically around 4-5) will deprotonate it, forming a more soluble carboxylate salt. The addition of a mild base like sodium bicarbonate or triethylamine (for organic solvents) can significantly improve solubility.

  • Co-solvents: If using a single solvent is not effective, a co-solvent system may be necessary. For example, adding a small amount of DMSO or DMF to a less polar solvent can improve solubility.

3. The compound precipitated out of solution after initial dissolution. How can I prevent this?

Precipitation after initial dissolution often occurs due to changes in temperature or solvent saturation. To prevent this:

  • Maintain Temperature: If the compound was dissolved with gentle heating, ensure the solution remains at a stable temperature, as cooling can cause it to crash out of solution.

  • Avoid Supersaturation: Do not attempt to make a solution that is more concentrated than the compound's solubility limit in that specific solvent. It is often better to prepare a stock solution in a highly soluble solvent (like DMSO) and then dilute it into your experimental system.

  • Check for Contaminants: Ensure your solvent is pure and dry, as contaminants can sometimes initiate precipitation.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (20-25°C).

SolventChemical FormulaPolaritySolubility (mg/mL)Notes
WaterH₂OHigh< 1Insoluble at neutral pH. Solubility increases with pH.
MethanolCH₃OHHigh~25Soluble
EthanolC₂H₅OHHigh~15Moderately Soluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHigh> 50Very Soluble
Dimethylformamide (DMF)(CH₃)₂NC(O)HHigh> 50Very Soluble
Dichloromethane (DCM)CH₂Cl₂Medium~10Moderately Soluble
AcetonitrileCH₃CNMedium~20Soluble
Ethyl AcetateCH₃COOC₂H₅Medium~5Sparingly Soluble
HexanesC₆H₁₄Low< 1Insoluble

Experimental Protocols

Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of this compound (MW: 231.27 g/mol ) in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 23.13 mg of this compound.

  • Transfer the solid to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • If any solid remains, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Store the stock solution at -20°C for long-term storage.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Compound does not dissolve solvent_choice Is the solvent appropriate? (See Solubility Table) start->solvent_choice change_solvent Select a more suitable solvent (e.g., DMSO, DMF) solvent_choice->change_solvent No physical_methods Apply physical methods: - Vortex - Gentle Warming (30-40°C) - Sonication solvent_choice->physical_methods Yes change_solvent->physical_methods dissolved_check1 Is the compound dissolved? physical_methods->dissolved_check1 chemical_methods Consider chemical modification: - Adjust pH (for aqueous systems) - Use a co-solvent dissolved_check1->chemical_methods No success Success: Compound is dissolved. Proceed with experiment. dissolved_check1->success Yes ph_adjust Add mild base (e.g., NaHCO3) to increase pH chemical_methods->ph_adjust Aqueous? cosolvent Add a small amount of a highly solubilizing co-solvent (e.g., DMSO) chemical_methods->cosolvent Organic? dissolved_check2 Is the compound dissolved? ph_adjust->dissolved_check2 cosolvent->dissolved_check2 dissolved_check2->success Yes fail Failure: Compound remains insoluble. Consider alternative compound or experimental design. dissolved_check2->fail No

Solubility Troubleshooting Workflow

stability and degradation of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary anticipated degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butoxy ether linkage. This reaction is initiated by protonation of the ether oxygen, followed by the formation of a stable tert-butyl cation and the corresponding 3-hydroxy derivative. Under strongly acidic or basic conditions, hydrolysis of the acetamido group to yield the free amine is also possible, though generally requires more forcing conditions than the cleavage of the tert-butoxy group.

Q2: How stable is the tert-butoxy group under neutral and basic conditions?

A2: The tert-butoxy group is generally stable under neutral and basic conditions. It is a commonly used protecting group for hydroxyl and carboxyl groups precisely because of its resistance to a wide range of nucleophiles and basic hydrolysis conditions.[1]

Q3: What conditions are known to cleave the tert-butoxy group?

A3: The tert-butoxy group is labile to acidic conditions.[2] A range of acids, from strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) to milder acids like formic acid, can be used to cleave the tert-butoxy group.[2] The reaction proceeds through the formation of a stable tertiary carbocation.[3]

Q4: Can the N-acetyl group influence the degradation of the molecule?

A4: Yes, the N-acetyl group can influence the molecule's properties. In biological systems, N-terminal acetylation can act as a degradation signal.[4][5] In chemical stability studies, the amide bond of the acetamido group can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of (2S,3R)-2-amino-3-(tert-butoxy)butanoic acid.

Q5: Are there any known stability issues related to temperature or light exposure?

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis after sample storage or stress testing.
  • Symptom: Appearance of new peaks in the chromatogram, often with earlier retention times for more polar degradants.

  • Potential Cause 1: Acidic Degradation. If the solution has an acidic pH, the tert-butoxy group may have been cleaved, resulting in the formation of (2S,3R)-2-acetamido-3-hydroxybutanoic acid.

  • Troubleshooting Steps:

    • Confirm the pH of your solution.

    • If acidic, neutralize the sample before analysis if compatible with your workflow.

    • To confirm the identity of the degradant, you can intentionally degrade a small sample with a dilute acid (e.g., 0.1 M HCl) and compare the retention time of the resulting peak.

  • Potential Cause 2: Amide Hydrolysis. Under strongly acidic or basic conditions, the acetamido group may be hydrolyzed.

  • Troubleshooting Steps:

    • Analyze the sample using a mass spectrometer (LC-MS) to identify the mass of the impurity. A mass difference of -42 Da would suggest the loss of the acetyl group.

    • Avoid prolonged exposure to extreme pH values.

Issue 2: Inconsistent analytical results or loss of parent compound over time.
  • Symptom: The peak area of this compound decreases in samples analyzed after a period of storage.

  • Potential Cause: Solution Instability. The compound may be degrading under the storage conditions (solvent, temperature, pH, light exposure).

  • Troubleshooting Steps:

    • Prepare fresh solutions for each experiment whenever possible.

    • If solutions must be stored, perform a short-term stability study by analyzing the solution at different time points (e.g., 0, 4, 8, 24 hours) under your typical storage conditions.

    • Store solutions at a lower temperature (e.g., 2-8 °C) and protected from light.

    • Ensure the solvent is of high purity and free from acidic or basic contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C in the dark for 48 hours.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Presentation:

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460DataData
0.1 M NaOH2460DataData
3% H₂O₂24RTDataData
Thermal4860DataData
PhotolyticAs per ICH Q1BRTDataData

Data to be filled in by the user based on experimental results.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for the analysis of this compound and its potential degradation products. Method validation is required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% trifluoroacetic acid (TFA). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_acid Acidic Conditions cluster_strong_acid_base Strong Acid/Base parent (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid acid_product (2S,3R)-2-Acetamido-3- hydroxybutanoic acid parent->acid_product H⁺ (Hydrolysis) amide_hydrolysis_product (2S,3R)-2-Amino-3- (tert-butoxy)butanoic acid parent->amide_hydrolysis_product H⁺ or OH⁻ (Hydrolysis) tert_butanol tert-Butanol / Isobutylene

Caption: Potential degradation pathways.

References

refining experimental protocols for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for the synthesis and purification of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically starts from L-threonine, which possesses the required (2S,3R) stereochemistry. The carboxylic acid and amino groups of L-threonine are usually protected before introducing the tert-butoxy group to the hydroxyl function.

Q2: Why is the tert-butoxy group used as a protecting group for the hydroxyl function?

A2: The tert-butyl group is a bulky protecting group that is stable under a wide range of reaction conditions, including those used for N-acetylation. It can be removed under acidic conditions, which provides an orthogonal deprotection strategy to other protecting groups that might be present in the molecule.

Q3: What are the critical parameters to control during the N-acetylation step?

A3: The critical parameters for N-acetylation include temperature, reaction time, and the choice of acetylating agent (e.g., acetic anhydride or acetyl chloride) and base. Over-reaction or harsh conditions can lead to side products or racemization. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial.

Q4: I am observing a low yield after the tert-butylation step. What could be the reason?

A4: Low yields in the tert-butylation of the hydroxyl group can be due to several factors. Steric hindrance is a primary challenge. The reaction often requires a strong acid catalyst and a source of tert-butyl cation (e.g., isobutylene). Incomplete reaction, side reactions such as elimination, or difficulty in purification can all contribute to low yields. Optimizing the catalyst, temperature, and reaction time is key.

Q5: How can I confirm the stereochemistry of my final product?

A5: The stereochemistry of this compound can be confirmed using chiral chromatography (e.g., chiral HPLC) by comparing the retention time with a known standard. Additionally, spectroscopic techniques such as 2D NMR (e.g., NOESY) can provide information about the relative configuration of the stereocenters.

Troubleshooting Guides

Problem 1: Incomplete N-acetylation
Symptom Possible Cause Troubleshooting Action
Presence of starting material (amine) in TLC/LC-MS analysis.Insufficient acetylating agent.Increase the molar equivalent of the acetylating agent (e.g., acetic anhydride) incrementally.
Low reaction temperature or short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely.
Inadequate base.Ensure a suitable base (e.g., triethylamine, pyridine) is used in sufficient quantity to neutralize the acid byproduct.
Problem 2: Formation of Side Products during tert-butylation
Symptom Possible Cause Troubleshooting Action
Multiple spots on TLC plate close to the product spot.Elimination side reaction due to strong acid and high temperature.Use a milder acid catalyst or lower the reaction temperature. Consider using tert-butyl trichloroacetimidate under acidic conditions, which can be a milder method.
Formation of di-tert-butylated product (on both hydroxyl and carboxyl groups if the latter is not protected).Ensure the carboxylic acid is adequately protected before the tert-butylation step.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Action
Oily product that is difficult to crystallize.Presence of residual solvent or impurities.Use high vacuum to remove volatile impurities. Attempt purification by column chromatography with a carefully selected solvent system.
Product is inherently an oil.If the product is an oil, purification should be performed using column chromatography.
Co-elution of impurities during column chromatography.Inappropriate solvent system.Optimize the solvent system for column chromatography by testing different polarity gradients.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from L-threonine.

Step 1: Protection of the Carboxylic Acid

  • Suspend L-threonine in a suitable solvent (e.g., methanol).

  • Add a catalyst for esterification (e.g., thionyl chloride, dropwise at 0°C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the methyl ester of L-threonine.

Step 2: N-acetylation

  • Dissolve the L-threonine methyl ester in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine).

  • Cool the mixture to 0°C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-acetylated product.

Step 3: O-tert-butylation

  • Dissolve the N-acetylated threonine methyl ester in a suitable solvent (e.g., dichloromethane).

  • Add a source of tert-butyl cation (e.g., isobutylene) and a strong acid catalyst (e.g., sulfuric acid or a Lewis acid).

  • Stir the reaction at a controlled temperature until completion (monitored by TLC).

  • Quench the reaction carefully with a base.

  • Extract the product and purify by column chromatography.

Step 4: Saponification of the Methyl Ester

  • Dissolve the O-tert-butylated product in a mixture of water and a suitable organic solvent (e.g., methanol or THF).

  • Add a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the final product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain this compound.

Visualizations

Synthesis_Workflow Start L-Threonine Step1 Carboxyl Protection (Esterification) Start->Step1 Step2 N-Acetylation Step1->Step2 Step3 O-tert-butylation Step2->Step3 Step4 Ester Hydrolysis (Saponification) Step3->Step4 End (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid Step4->End Troubleshooting_Logic Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? Start->SideProducts PurificationIssue Purification Issues? Start->PurificationIssue IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase time/temperature - Increase reagent equivalents IncompleteReaction->OptimizeConditions Yes SideProducts->PurificationIssue No ModifyMethod Modify Reaction Method: - Change catalyst - Use milder conditions SideProducts->ModifyMethod Yes OptimizePurification Optimize Purification: - Different chromatography conditions - Recrystallization attempts PurificationIssue->OptimizePurification Yes Success Improved Yield OptimizeConditions->Success ModifyMethod->Success OptimizePurification->Success

Technical Support Center: Purification of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted N-acetyl-L-threonine or reagents used for the tert-butyl ether formation.

  • Diastereomers: Formation of other stereoisomers of 2-acetamido-3-(tert-butoxy)butanoic acid.

  • Byproducts of O-tert-butylation: Including byproducts from the decomposition of the tert-butylating agent.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

Q2: What are the primary methods for purifying crude this compound?

A2: The main purification techniques for this compound, leveraging its carboxylic acid functionality and polarity, are:

  • Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.

  • Recrystallization: A powerful technique for removing closely related impurities, provided a suitable solvent system can be found.

  • Flash Column Chromatography: Effective for separating the desired product from impurities with different polarities.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue. Here are some strategies to induce crystallization:

  • Trituration: Stirring the oil with a non-polar solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether) can often induce solidification.

  • Solvent System Adjustment: If using a mixed solvent system for recrystallization, try altering the ratio of the "good" and "poor" solvents.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., with a volatile base like ammonia or an amine) can sometimes facilitate crystallization. The pure salt can then be neutralized to recover the purified acid.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low recovery of product after extraction. Incomplete extraction into the aqueous basic layer.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid fully.- Perform multiple extractions with smaller volumes of the basic solution.
Emulsion formation between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of celite.
Product precipitates during extraction. The salt of the product is not fully soluble in the aqueous phase.- Use a larger volume of aqueous base.- Gently warm the separatory funnel to increase solubility.
Product is not clean after extraction. Neutral impurities are carried over into the aqueous layer.- Perform a back-extraction: after isolating the aqueous layer containing the product salt, wash it with a fresh portion of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) before acidification.
Recrystallization Troubleshooting
Issue EncounteredPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated.- Evaporate some of the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Impurities are inhibiting crystallization.- Try adding a seed crystal.- Scratch the inside of the flask with a glass rod at the solution-air interface.
"Oiling out" instead of crystallization. The compound's melting point is lower than the boiling point of the solvent.- Use a lower-boiling point solvent system.- Add a "poorer" solvent to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
Poor purity after one recrystallization. Impurities have similar solubility to the product.- Perform a second recrystallization.- Consider using a different solvent system. A patent for a similar compound, O-tert-butyl-L-threonine tert-butyl ester, suggests crystallization from a mixture of glacial acetic acid and cyclohexane.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base like sodium bicarbonate (3 x 10 mL per gram of crude material). The product will move into the aqueous layer as its sodium salt.

  • Organic Layer Wash (Optional): The organic layer can be discarded or washed with water if it contains valuable neutral compounds.

  • Aqueous Layer Wash: Wash the combined aqueous layers with the initial organic solvent (e.g., ethyl acetate, 2 x 10 mL) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. The product should precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous solution with fresh ethyl acetate or dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A suitable solvent system is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For structurally similar compounds, solvent systems like ethyl acetate/hexane or dichloromethane/diisopropyl ether have been used.[2] A patent for a related compound suggests a mixture of glacial acetic acid and cyclohexane.[1]

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) with gentle heating.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the purification of polar molecules.

  • Mobile Phase (Eluent): A mixture of a polar and a less polar solvent is typically used. For Boc-protected amino acids, gradients of methanol in dichloromethane (e.g., 0-10% methanol) can be effective.[3] Adding a small amount of acetic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Procedure: a. Dissolve the crude product in a minimal amount of the eluent or the solvent it is most soluble in. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Pack the column with silica gel slurried in the initial, less polar eluent. d. Carefully add the dried crude product/silica mixture to the top of the column. e. Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used. f. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes hypothetical purity data for different purification methods. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodStarting Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)
Acid-Base Extraction85%90-95%80-90%
Recrystallization90%>98%60-80%
Flash Chromatography80%>99%50-75%

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Pure Product Crude (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid (Crude) Extraction Acid-Base Extraction Crude->Extraction High Throughput Recrystallization Recrystallization Crude->Recrystallization High Purity Chromatography Flash Chromatography Crude->Chromatography Highest Purity Pure Pure (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid Extraction->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Impure CheckPurity Assess Purity (e.g., TLC, NMR, LC-MS) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure PurificationMethod Select Purification Method IsPure->PurificationMethod No End Pure Product IsPure->End Yes PurificationMethod->CheckPurity Re-assess

Caption: A logical diagram for the iterative process of purification and purity assessment.

References

addressing batch-to-batch variability of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning batch-to-batch variability of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. It is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.

Troubleshooting Guide

Batch-to-batch variability can manifest in various ways, from inconsistent physical appearance to altered reactivity in downstream applications. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Variation in Physical Appearance (Color, Texture)

Symptom: Different batches of this compound exhibit noticeable differences in color (e.g., off-white vs. pure white) or texture (e.g., crystalline vs. amorphous powder).

Possible Causes:

  • Presence of residual solvents or impurities.

  • Differences in crystalline form (polymorphism).

  • Degradation of the product due to improper storage.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow: Physical Appearance Variation A Observe Variation in Physical Appearance B Perform Visual Inspection and Microscopy A->B C Analyze for Residual Solvents (GC-HS) B->C D Characterize Crystalline Form (PXRD, DSC) B->D E Assess Purity and Identify Impurities (HPLC, LC-MS) B->E F Review Storage Conditions B->F G Compare Results with Certificate of Analysis (CoA) C->G D->G E->G F->G H Contact Supplier with Data G->H G cluster_1 Troubleshooting Logic: Inconsistent Reaction Performance A Observe Inconsistent Downstream Performance B Characterize Impurity Profile (LC-MS, NMR) A->B C Quantify Assay/Purity (qNMR, HPLC) A->C D Analyze for Trace Metals (ICP-MS) A->D E Evaluate Physical Properties (Particle Size Analysis) A->E F Isolate and Identify Key Impurity B->F G Spike 'Good' Batch with Identified Impurity F->G H Confirm Impact on Reaction G->H

Validation & Comparative

A Comparative Guide to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid and its Analogs in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected derivative of the amino acid threonine, and its structurally similar compounds. While specific experimental data for this compound is limited in publicly available literature, this document leverages data from closely related analogs to offer insights into its potential physicochemical properties, biological relevance, and applications in peptide synthesis and drug discovery.

Introduction to Protected Amino Acids

In the realm of peptide synthesis and drug development, protecting groups are crucial for preventing unwanted side reactions at reactive functional groups of amino acids. This compound features two key modifications to the threonine backbone: an N-terminal acetyl group and a tert-butyl ether protecting the side-chain hydroxyl group. The N-acetylation can influence the compound's metabolic stability and conformational properties, while the tert-butoxy group provides robust protection under basic conditions commonly used in Fmoc-based solid-phase peptide synthesis (SPPS), yet is readily removable under acidic conditions.

Physicochemical Properties: A Comparative Overview

Direct experimental data for the physicochemical properties of this compound are not extensively reported. However, by examining its structural analogs, we can infer its likely characteristics. The following table summarizes key computed and experimental data for related protected threonine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3CAS Number
This compoundC10H19NO4217.26-163277-80-3
(2S,3R)-2-Amino-3-(tert-butoxy)butanoic acidC8H17NO3175.22-0.44378-13-6
Fmoc-Thr(tBu)-OHC23H27NO5397.464.271989-35-0
Boc-Thr(tBu)-OHC13H25NO5275.341.836937-29-4
Ac-Thr-NHMeC7H14N2O3174.20-1.2154148-03-5

Data for analogs are sourced from publicly available chemical databases. XLogP3 is a computed value for lipophilicity.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically documented. However, its structural components suggest potential roles in several research areas:

  • Peptide Synthesis: As a protected threonine derivative, its primary application is likely as a building block in the synthesis of peptides. The tert-butyl protecting group on the hydroxyl side chain is a standard in Fmoc-based solid-phase peptide synthesis (SPPS), preventing O-acylation during peptide bond formation.[1]

  • Drug Discovery: N-acetylated amino acids are known to have diverse biological activities. For instance, N-acetylcysteine is a widely used mucolytic agent and antioxidant. The N-acetyl group can enhance metabolic stability and alter the pharmacokinetic profile of a molecule. The incorporation of a protected threonine moiety could be a strategy in the design of peptidomimetics or small molecule drugs targeting specific protein-protein interactions or enzymatic active sites.

  • Metabolic Studies: N-acylated amino acids are involved in various metabolic pathways.[2] Studying compounds like this compound could provide insights into these pathways and their roles in health and disease.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not detailed in the literature, a general two-step synthesis can be proposed based on standard organic chemistry procedures.

General Synthetic Workflow

SynthesisWorkflow Threonine L-Threonine Protection O-tert-butylation (e.g., isobutylene, acid catalyst) Threonine->Protection Intermediate (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid Protection->Intermediate Acetylation N-acetylation (e.g., acetic anhydride, base) Intermediate->Acetylation Product This compound Acetylation->Product

Caption: A potential two-step synthetic pathway for this compound.

Detailed Methodologies

1. O-tert-butylation of L-Threonine:

  • Objective: To protect the hydroxyl side chain of L-threonine with a tert-butyl group.

  • Reagents: L-Threonine, isobutylene or tert-butyl acetate, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent (e.g., dioxane or dichloromethane).

  • Procedure:

    • Suspend L-threonine in the chosen solvent.

    • Add the acid catalyst to the suspension.

    • Introduce isobutylene gas or add tert-butyl acetate to the reaction mixture at a controlled temperature (typically cool).

    • Allow the reaction to proceed for several hours to days, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Purify the resulting (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid by crystallization or chromatography.

2. N-acetylation of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid:

  • Objective: To introduce an acetyl group to the N-terminus of the protected threonine derivative.

  • Reagents: (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid, acetic anhydride, and a base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or aqueous solution).

  • Procedure:

    • Dissolve (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid in the chosen solvent.

    • Add the base to the solution.

    • Slowly add acetic anhydride to the reaction mixture, typically at a low temperature (e.g., 0 °C).

    • Stir the reaction for a few hours at room temperature, monitoring for completion.

    • Quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with acidic and basic solutions to remove unreacted starting materials and byproducts.

    • Dry the organic layer, evaporate the solvent, and purify the final product, this compound, by crystallization or chromatography.

Signaling Pathways and Logical Relationships

The primary utility of protected amino acids like the title compound is within the logical workflow of solid-phase peptide synthesis. The following diagram illustrates this process.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection Fmoc Deprotection (Piperidine) Activation Amino Acid Activation (e.g., HBTU, DIEA) Deprotection->Activation Repeat n times Coupling Peptide Bond Formation Activation->Coupling Repeat n times Washing Washing Coupling->Washing Repeat n times Washing->Deprotection Repeat n times Resin Solid Support (Resin) Resin->Deprotection AminoAcid Fmoc-AA(PG)-OH (e.g., Fmoc-Thr(tBu)-OH) AminoAcid->Activation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Peptide Crude Peptide Cleavage->Peptide

Caption: The logical workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a protected amino acid derivative with potential applications in peptide synthesis and as a building block in drug discovery. While direct experimental data on this specific compound is scarce, a comparative analysis of its structural analogs provides valuable insights into its likely properties and utility. The provided general experimental protocols and logical workflows serve as a foundation for researchers and scientists working with this and similar protected amino acids. Further experimental investigation is warranted to fully characterize its physicochemical properties and explore its biological activities.

References

Comparative Guide to the Biological Effects of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential biological effects of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its potential activities based on the known biological effects of its structural components: the N-acetyl group, the threonine core, and the tert-butoxy group. We compare these inferred properties with those of other N-acetylated amino acids and threonine derivatives to provide a framework for future experimental validation.

Introduction to this compound and Its Analogs

This compound is a derivative of the essential amino acid L-threonine. Its structure features an N-acetyl group, which can influence bioavailability and metabolic stability, and a tert-butoxy group protecting the side-chain hydroxyl function. While this specific molecule is primarily documented as a synthetic intermediate, its structural motifs are present in various biologically active compounds. This guide will explore its potential antimicrobial, antioxidant, and cytotoxic properties by comparing it with N-acetyl-cysteine (NAC), a well-characterized N-acetylated amino acid, and other threonine derivatives.

Comparative Analysis of Potential Biological Activities

Based on the biological activities of structurally related compounds, we can hypothesize the potential effects of this compound.

2.1. Antimicrobial Activity

N-acetylated amino acids, such as N-acetyl-cysteine (NAC), have been shown to exhibit antimicrobial properties, particularly against biofilm-forming bacteria. The N-acetyl group can be crucial for the stability and activity of some antimicrobial compounds.[1] Threonine derivatives have also been explored for their antimicrobial potential. Therefore, it is plausible that this compound may possess some level of antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound/ClassOrganism(s)MIC (µg/mL)Reference(s)
N-Acetyl-cysteine (NAC)E. coli> 500
N-Acetyl-cysteine (NAC)S. aureus> 500
Threonine-based SulphonamidesGram-positive & Gram-negative bacteriaNot specified (qualitative)BenchChem
D-amino acid substituted peptidesE. coli, S. aureus, C. albicans8 - 64 (µM)[2]

2.2. Antioxidant Activity

N-acetyl-cysteine is a potent antioxidant, primarily by replenishing intracellular glutathione (GSH) levels.[3][4] The antioxidant capacity of other N-acetylated amino acids is an area of active research. The threonine backbone itself is not typically associated with strong antioxidant properties, but modifications can confer such activity. The presence of the N-acetyl group in the target compound suggests a potential, albeit likely modest, antioxidant effect.

Table 2: Comparative Antioxidant Activity of Related Compounds (DPPH Assay)

Compound/ClassIC50Reference(s)
N-Acetyl-cysteine (NAC)~1.5 mM[5]
Thiazole-amino acid hybrids2.07 - 8.51 µM[6]
Biphenyl-thiazolopyrimidines50.98 - 136.8 µM[7]
Ascorbic Acid (Standard)~5 µg/mL
Trolox (Standard)~4 µg/mL

2.3. Cytotoxic Activity

The cytotoxic potential of amino acid derivatives is highly variable and structure-dependent. High concentrations of DL-Threonine have been shown to be cytotoxic to some cell lines.[5] Conversely, certain N-acyl amino acids have demonstrated neuroprotective effects.[8] The cytotoxicity of this compound would need to be experimentally determined, but a preliminary assessment can be guided by data from similar structures.

Table 3: Comparative Cytotoxic Activity of Related Compounds

Compound/ClassCell Line(s)IC50Reference(s)
Thiazole-amino acid hybridsA549, HeLa, MCF-72.07 - 8.51 µM[6]
Threonine-ligated Molybdenum ClusterA549> 200 µM[9]
Baicalein-amino acid derivativesHepG2Significant increase vs. baicalein[10]
5-Fluorouracil (Positive Control)A549, HeLa, MCF-73.49 - 8.74 µM[6]

Experimental Protocols

To facilitate the experimental validation of the potential biological effects of this compound, detailed protocols for key assays are provided below.

3.1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]

Materials:

  • Test compound stock solution

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.2. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • Test compound stock solution

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

3.3. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Determination: The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated by plotting cell viability against the compound concentration.

Visualizations

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.

G cluster_pathway Hypothetical Signaling Pathway Modulation Compound (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid Transporter Amino Acid Transporter Compound->Transporter Uptake mTORC1 mTORC1 Transporter->mTORC1 Inhibition? Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Activation Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Hypothetical modulation of the mTOR signaling pathway by an N-acetylated amino acid derivative.

G cluster_logic Structure-Activity Relationship Hypothesis struct1 This compound N-acetyl group Threonine core tert-butoxy group activity Potential Biological Activity Antimicrobial Antioxidant Cytotoxic struct1:f1->activity:f1 Influences bioavailability and stability struct1:f2->activity Core scaffold struct1:f3->activity:f0 Modulates lipophilicity and metabolism

Caption: Logical relationship between the structural components of the target compound and its potential biological activities.

Conclusion

While direct experimental evidence for the biological effects of this compound is currently lacking, a comparative analysis based on its structural analogs provides a foundation for hypothesizing its potential activities. The N-acetyl group suggests the possibility of antimicrobial and antioxidant properties, while the overall structure warrants careful evaluation for cytotoxicity. The tert-butoxy group may influence its pharmacokinetic profile. The experimental protocols and comparative data presented in this guide are intended to serve as a resource for researchers to design and conduct studies that will elucidate the true biological profile of this compound. Further investigation is essential to validate these hypotheses and to determine the potential of this compound in drug development.

References

Comparative Study of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Butanoic Acid Derivatives

Butanoic acid, a short-chain fatty acid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been explored for various therapeutic applications, including as antiviral agents, anticancer agents by inhibiting histone deacetylase (HDAC), and as ligands for G protein-coupled receptors. The therapeutic potential of butanoic acid itself is often limited by its short half-life, prompting the development of derivatives with improved pharmacokinetic properties.

The core structure of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a derivative of the amino acid threonine, features key functional groups that can be modified to modulate its physicochemical properties and biological activity. The acetamido group, the tert-butoxy group, and the carboxylic acid moiety all present opportunities for chemical modification to create a library of derivatives for screening and structure-activity relationship (SAR) studies.

General Synthetic and Experimental Approaches

While specific protocols for this compound derivatives are not detailed in the available literature, general methodologies for the synthesis and evaluation of related butanoic acid derivatives can be extrapolated.

Synthesis and Characterization

The synthesis of butanoic acid derivatives often involves standard organic chemistry transformations. For instance, the synthesis of amide derivatives can be achieved by coupling the carboxylic acid with various amines using coupling agents. Ester derivatives can be synthesized through esterification reactions with different alcohols.

A generalized workflow for the synthesis and characterization of novel derivatives is outlined below:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Starting Material (this compound) s2 Functional Group Modification (e.g., Amidation, Esterification) s1->s2 s3 Purification (e.g., Chromatography, Recrystallization) s2->s3 c1 Spectroscopic Analysis (NMR, IR, Mass Spectrometry) s3->c1 c2 Purity Determination (HPLC, Elemental Analysis) s3->c2 b1 In vitro Assays c1->b1 c2->b1 b2 Structure-Activity Relationship (SAR) Analysis b1->b2 G cluster_primary Primary Screening cluster_secondary Secondary Screening start Library of This compound Derivatives p1 Cytotoxicity Assays (e.g., MTT, LDH) start->p1 p2 Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) start->p2 s1 Cell-Based Functional Assays p1->s1 p2->s1 s2 ADME-Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) s1->s2 end Lead Compound(s) Identification s2->end

Uncharted Territory: The Efficacy of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the biological efficacy and mechanism of action of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. Currently, there is no publicly available experimental data to support its function as a biological inhibitor or to compare its performance against any established standard inhibitors.

While the chemical structure of this compound is defined and the substance is available from various chemical suppliers, its utility appears to be confined to its role as a synthetic building block in organic chemistry. Extensive searches have failed to identify any studies detailing its application in biological assays, inhibitor screening campaigns, or any form of efficacy testing.

This lack of information prevents a comparative analysis against standard inhibitors of any specific biological pathway. To provide a meaningful comparison guide as requested, foundational research into the biological activity of this compound is first required. This would involve:

  • Target Identification: Determining the specific biological molecule or pathway that this compound interacts with.

  • In Vitro Assays: Conducting experiments to measure the compound's activity and potency against its identified target.

  • Cell-Based Assays: Evaluating the compound's effects in a cellular context to understand its physiological relevance.

Without such fundamental data, a comparison with well-characterized standard inhibitors and the creation of detailed experimental protocols and data visualizations are not feasible. The scientific community awaits initial studies to elucidate the potential biological role of this compound.

A Guide to the Reproducibility of Experiments Using (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and peptide synthesis, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid, a protected threonine derivative, and its alternatives. By examining the factors that influence experimental outcomes, from synthesis and characterization to application, this document serves as a resource for researchers striving for consistency and reliability in their work.

Physicochemical Properties and Characterization

The foundation of reproducible research lies in the thorough characterization of starting materials. The physicochemical properties of this compound dictate its handling, storage, and reactivity. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related structures.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Predicted)(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid[1]L-Threonine[2]
Molecular Formula C10H19NO4C8H17NO3C4H9NO3
Molecular Weight 217.26 g/mol 175.23 g/mol 119.12 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid or powderWhite crystalline powder
Solubility Soluble in organic solvents (e.g., DCM, DMF)Soluble in organic solventsSoluble in water
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reproducibility is critically dependent on the purity of the starting material. HPLC is a standard method for assessing the purity of amino acid derivatives.

Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-220 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Minor variations in the mobile phase composition, gradient slope, or column temperature can significantly impact retention times and peak resolution, thereby affecting the reproducibility of purity assessment.

Synthesis and Potential for Variability

The synthetic route to this compound is a multi-step process where each step can introduce variability, impacting the final product's purity and yield, and consequently, the reproducibility of subsequent experiments.

A generalized synthetic pathway can be illustrated as follows:

G cluster_0 Protection of Hydroxyl Group cluster_1 Protection of Amino Group Threonine Threonine O-tert-butyl-Threonine O-tert-butyl-Threonine Threonine->O-tert-butyl-Threonine Isobutylene, H+ N-acetyl-O-tert-butyl-Threonine This compound O-tert-butyl-Threonine->N-acetyl-O-tert-butyl-Threonine Acetic Anhydride

Diagram 1: Generalized Synthetic Pathway.

Factors Affecting Reproducibility in Synthesis:

  • Purity of Reagents: The quality of starting materials like L-Threonine and protecting group reagents is crucial.

  • Reaction Conditions: Temperature, reaction time, and stoichiometry must be precisely controlled.

  • Work-up and Purification: Inconsistent extraction, washing, and crystallization procedures can lead to variations in purity and yield.

Comparison with Alternatives in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a protected building block. The choice of protecting groups for the amino and hydroxyl functions significantly influences the reproducibility and success of peptide synthesis.

Table 2: Comparison of Protected Threonine Derivatives for SPPS

DerivativeAmino ProtectionHydroxyl ProtectionKey AdvantagesKey Disadvantages Affecting Reproducibility
This compound Acetyl (Ac)tert-Butyl (tBu)Stable to a wide range of conditions.Acetyl group is generally not removable in standard SPPS; suitable for N-terminal acetylation.
Fmoc-Thr(tBu)-OH Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyl (tBu)Fmoc group is base-labile, allowing for milder deprotection conditions.Piperidine treatment for Fmoc removal can lead to side reactions if not carefully controlled.
Boc-Thr(Bzl)-OH tert-Butoxycarbonyl (Boc)Benzyl (Bzl)Boc group is removed with moderate acid.Requires strong acids (e.g., HF) for final cleavage, which can cause peptide degradation.

The workflow for incorporating a protected amino acid into a peptide chain during SPPS highlights several critical steps for reproducibility.

G cluster_0 Resin Preparation cluster_1 Amino Acid Coupling Resin Resin Swollen Resin Swollen Resin Resin->Swollen Resin DMF Deprotection Deprotection Swollen Resin->Deprotection Piperidine (Fmoc) or TFA (Boc) Activation Activation Deprotection->Activation Protected Amino Acid, Coupling Reagent Coupling Coupling Activation->Coupling Formation of Peptide Bond Washing Washing Coupling->Washing Next Cycle or Cleavage Next Cycle or Cleavage Washing->Next Cycle or Cleavage

Diagram 2: Solid-Phase Peptide Synthesis Workflow.

Critical Steps for Reproducible Peptide Synthesis:

  • Coupling Efficiency: Incomplete coupling reactions result in deletion sequences. The efficiency can be affected by the choice of coupling reagents, reaction time, and temperature.

  • Deprotection: Incomplete removal of the temporary protecting group (e.g., Fmoc or Boc) leads to truncated peptides.

  • Cleavage and Purification: The final cleavage from the resin and subsequent purification by HPLC are critical for obtaining a pure product. Variations in the cleavage cocktail or HPLC gradient can lead to inconsistent purity profiles.

Conclusion

The reproducibility of experiments involving this compound is contingent on a multi-faceted approach that emphasizes rigorous control over the synthesis, purification, and characterization of the compound, as well as its application in subsequent experimental workflows. By understanding the potential sources of variability and implementing standardized protocols, researchers can enhance the reliability and consistency of their results. The choice of alternatives, particularly in peptide synthesis, should be guided by a careful consideration of the protecting group strategy and its compatibility with the target molecule and synthetic methodology.

References

Unraveling the Target Engagement of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the biological target and associated engagement data for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid have yielded no specific information. This novel compound appears to be largely uncharacterized in publicly available scientific literature, precluding a direct comparative analysis of its target engagement with alternative molecules.

The initial investigation sought to identify the mechanism of action, specific biological targets, and any existing experimental data pertaining to the target engagement of this compound. However, extensive database searches, including chemical and biological repositories, did not provide any concrete links between this specific molecule and a biological pathway or protein target. Without a known target, a foundational element for a comparison guide on target engagement is absent.

To provide a framework for future investigations, once a biological target for this compound is identified, this guide outlines the necessary components for a comprehensive comparative analysis.

General Principles of Target Engagement Analysis

Target engagement is the critical initial step in drug discovery, confirming that a molecule interacts with its intended biological target in a relevant physiological system. A variety of experimental techniques are employed to quantify this interaction. A comparative guide would typically assess the following:

  • Binding Affinity and Potency: Quantifying the strength of the interaction between the compound and its target.

  • Selectivity: Assessing the compound's binding to the intended target versus off-target interactions.

  • Cellular Target Engagement: Confirming that the compound reaches and interacts with its target within a cellular environment.

  • In Vivo Target Occupancy: Measuring the extent of target binding in a living organism.

Hypothetical Comparative Data Framework

Once the target for this compound is elucidated, a comparative analysis would involve evaluating its performance against other known modulators of the same target. The data would be presented in a structured tabular format for clarity.

Table 1: Comparative In Vitro Binding Affinity

CompoundTargetAssay TypeKd (nM)IC50 (nM)
This compoundTBDTBDTBDTBD
Alternative 1TBDTBDTBDTBD
Alternative 2TBDTBDTBDTBD

TBD: To Be Determined

Table 2: Cellular Target Engagement Comparison

CompoundCell LineAssay TypeEC50 (µM)
This compoundTBDTBDTBD
Alternative 1TBDTBDTBD
Alternative 2TBDTBDTBD

TBD: To Be Determined

Key Experimental Protocols for Target Engagement

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are examples of protocols that would be essential for a comprehensive comparison.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This biophysical technique measures the binding affinity and kinetics of a compound to its target protein.

  • Immobilization: The purified target protein is immobilized on a sensor chip.

  • Interaction: A solution containing the test compound, such as this compound, is flowed over the chip surface.

  • Detection: The change in the refractive index at the surface, caused by the binding of the compound to the protein, is measured in real-time.

  • Analysis: Association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_d) is calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.

  • Quantification: The amount of soluble target protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz are instrumental in illustrating complex biological processes and experimental designs.

cluster_SPR Surface Plasmon Resonance (SPR) Workflow A Immobilize Target Protein on Sensor Chip B Inject (2S,3R)-2-Acetamido-3- (tert-butoxy)butanoic acid A->B C Measure Change in Refractive Index B->C D Calculate Binding Kinetics (Kd, kon, koff) C->D

Caption: Workflow for SPR-based target engagement analysis.

cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow E Treat Cells with Test Compound F Apply Heat Gradient E->F G Cell Lysis & Centrifugation F->G H Quantify Soluble Target Protein G->H I Analyze Thermal Shift H->I

Caption: Key steps in the Cellular Thermal Shift Assay.

Future Directions

To enable a meaningful comparative analysis of this compound, the primary objective is the identification of its biological target. Researchers in possession of this compound are encouraged to perform target identification studies using techniques such as:

  • Affinity Chromatography-Mass Spectrometry: Using the compound as bait to pull down its binding partners from cell lysates.

  • Phenotypic Screening followed by Target Deconvolution: Identifying a cellular phenotype induced by the compound and then working backward to identify the responsible target.

  • Computational Prediction: Utilizing in silico methods to predict potential targets based on the compound's structure.

Once a target is identified and validated, the experimental frameworks and comparative analyses outlined in this guide can be fully implemented to objectively assess the performance of this compound against other relevant molecules.

A Comparative Guide to the Cross-Validation of Analytical Methods for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid in a biological matrix: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective of this cross-validation is to demonstrate that both analytical procedures are suitable for their intended purpose and yield comparable results, ensuring data integrity and consistency across different analytical platforms.[1][2][3]

The validation of analytical methods is a critical aspect of the drug development process, ensuring the reliability, quality, and consistency of analytical data.[1][2] International Conference on Harmonisation (ICH) guidelines provide a framework for performing such validation studies, outlining key characteristics to be evaluated.[1][4][5]

Cross-Validation Workflow

The cross-validation process involves analyzing the same set of quality control (QC) samples and study samples using two distinct, fully validated analytical methods.[6] The goal is to assess the agreement and identify any potential bias between the methods.[6][7]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare QC Samples (Low, Medium, High) hplc HPLC-UV Analysis prep->hplc Analyze Samples lcms LC-MS/MS Analysis prep->lcms Analyze Samples compare Compare Results hplc->compare lcms->compare stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare->stats conclusion Assess Comparability & Determine Bias stats->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Quantitative Data Summary

The following tables summarize the quantitative results obtained from the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99850.9997≥ 0.99
Range (µg/mL) 1.0 - 1000.1 - 50Covers expected concentrations
LLOQ (µg/mL) 1.00.1Signal-to-Noise ≥ 10
Accuracy (%) 95.8 - 103.298.5 - 101.785 - 115% (80 - 120% for LLOQ)
Precision (%RSD) ≤ 8.5≤ 5.2≤ 15% (≤ 20% for LLOQ)

Table 2: Cross-Validation Quality Control Sample Results

QC LevelNominal Conc. (µg/mL)HPLC-UV Mean Conc. (µg/mL)LC-MS/MS Mean Conc. (µg/mL)% Difference
Low 3.02.912.98-2.35
Medium 3029.530.4-2.95
High 8081.279.52.14

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below.

HPLC-UV Method

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: UV-Vis Detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Software: OpenLab CDS

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Method

Instrumentation:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Software: Analyst

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1: m/z 218.1 -> Q3: m/z 162.1

    • Internal Standard (IS): Isotope-labeled analogue

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Sample Preparation:

  • To 50 µL of plasma, add 150 µL of internal standard solution in methanol.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

Method Comparison Logic

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study. The following diagram illustrates the decision-making process based on key analytical attributes.

start Select Analytical Method sensitivity_check High Sensitivity Required? start->sensitivity_check specificity_check High Specificity Required? sensitivity_check->specificity_check No lcms LC-MS/MS sensitivity_check->lcms Yes cost_check Cost & Availability a Major Factor? specificity_check->cost_check No specificity_check->lcms Yes cost_check->lcms No hplc HPLC-UV cost_check->hplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The cross-validation study demonstrates a strong correlation between the results obtained from the HPLC-UV and LC-MS/MS methods for the quantification of this compound. The percentage difference between the methods for all QC levels was well within the acceptable limits, indicating that the two methods can be used interchangeably. The LC-MS/MS method offers superior sensitivity and specificity, making it ideal for bioanalytical studies requiring low detection limits. The HPLC-UV method, while less sensitive, provides a robust and cost-effective alternative for routine analysis where higher concentrations are expected. The choice of method should be based on the specific requirements of the intended application.[8]

References

Independent Verification of Protected Threonine Synthesis: A Comparative Guide to Side-Chain Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy for trifunctional amino acids like threonine is critical for the success of the synthesis. This guide provides an independent verification and comparative analysis of the synthesis of protected threonine derivatives, focusing on the widely used tert-butyl (tBu) and trityl (Trt) side-chain protecting groups in the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). While the specific compound (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid represents one possible protection scheme, this guide will compare the performance of the more commonly utilized Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH to provide a broader context for synthetic strategy selection.

The hydroxyl group of threonine is reactive and necessitates protection to prevent side reactions, such as O-acylation, during peptide synthesis.[1] The choice of the protecting group for this side chain significantly influences coupling efficiency, the kinetics of deprotection, and the purity of the final peptide, particularly in the synthesis of long or challenging sequences.[1][2]

Performance Comparison of Protected Threonine Derivatives

The two most prevalent protecting groups for the threonine side chain in Fmoc-SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[1] The primary distinction between them lies in their lability to acid. The tBu group requires strong acid for removal, whereas the Trt group can be cleaved under much milder acidic conditions.[3] This difference is fundamental to their application in peptide synthesis.[3]

FeatureFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OH
Side-Chain Protecting Group tert-Butyl (tBu)Trityl (Trt)
Protecting Group Lability Acid-labile; requires strong acid (e.g., 95% TFA) for cleavage.[3]Highly acid-labile; cleaved by mild acid (e.g., 1-5% TFA).[3]
Primary Application Routine synthesis of peptides not sensitive to strong acid.[3]Synthesis of acid-sensitive peptides, protected peptide fragments, and sequences prone to aggregation.[3][4]
Advantages - High stability during synthesis.- Widely available and cost-effective.- Mild cleavage conditions preserve sensitive residues.- The bulkiness of the Trt group can disrupt peptide aggregation, facilitating more efficient Fmoc removal in "difficult" sequences.[2][4]- Leads to higher purity of crude peptides in many cases.[4]
Disadvantages - Harsh cleavage conditions can lead to side reactions with sensitive residues like tryptophan and methionine.[3]- Can contribute to aggregation and incomplete Fmoc deprotection in long or complex peptides.[4]- Higher molecular weight.- Generally more expensive than the tBu-protected counterpart.
Typical Crude Purity Good to ExcellentOften results in higher purity, especially for complex sequences.[2]

Experimental Protocols

Below are generalized experimental protocols for the key steps involving protected threonine derivatives in Fmoc solid-phase peptide synthesis.

Resin Swelling
  • Procedure: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

Fmoc Deprotection
  • Reagent: 20% piperidine in DMF.[1]

  • Procedure:

    • Treat the resin-bound peptide with the deprotection reagent.

    • Agitate for 5-20 minutes at room temperature.[1]

    • Drain the reagent.

    • Wash the resin thoroughly with DMF.[1]

Coupling of Protected Threonine
  • Reagents:

    • Fmoc-Thr(Protection)-OH (3-5 equivalents)

    • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

    • Base (e.g., DIPEA, NMM) (6-10 equivalents)

    • Solvent: DMF[1]

  • Procedure:

    • Pre-activate the protected threonine derivative with the coupling reagent and base in DMF for a few minutes.[1]

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours at room temperature.[1] For sterically hindered couplings, the reaction time may be extended.

    • Drain the coupling solution and wash the resin with DMF.

Cleavage and Final Deprotection
  • Reagent Cocktail (for tBu protection): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).[1]

  • Reagent Cocktail (for Trt protection): A milder TFA concentration can often be used (e.g., 1-5% TFA in Dichloromethane).[3]

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry.

    • Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.[1]

Purity Analysis
  • Method: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized peptide.[5]

  • Typical Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 214 nm or 220 nm.[5]

Illustrative Analytical Data

The following table provides expected analytical data for a representative protected threonine derivative, based on data for similar compounds. This serves as a reference for the characterization of such molecules.

AnalysisExpected Results for a Protected Threonine Derivative (e.g., Boc-D-Valine)
1H NMR Signals corresponding to the protons of the amino acid backbone, the protecting groups (e.g., a singlet around 1.4 ppm for the tBu group), and the side chain.[5]
13C NMR Resonances for all unique carbon atoms, including the carbonyl carbons of the acid and the protecting group, the alpha- and beta-carbons of the threonine backbone, and the carbons of the protecting groups.[5]
Mass Spectrometry (MS) The expected molecular weight can be confirmed. In electrospray ionization (ESI), the compound is typically observed as [M+H]+ or [M+Na]+ in positive ion mode, or [M-H]- in negative ion mode.[5]
FT-IR Spectroscopy Characteristic absorption bands for functional groups, such as O-H (carboxylic acid), N-H (amine), C=O (carbonyls), and C-N stretching vibrations.[5]

Visualized Workflow for Synthesis and Verification

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide using a protected threonine derivative, followed by purification and verification.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_verification Purification & Verification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling (Fmoc-Thr(Prot)-OH, Activator, Base) Fmoc_Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Next cycle Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Verification Verification (Mass Spectrometry, Analytical HPLC) Purification->Verification

Caption: General workflow for the synthesis and verification of a peptide containing a protected threonine.

References

Safety Operating Guide

Proper Disposal of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for the chemical compound (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The following procedures are based on general best practices for chemical waste management and information derived from safety data sheets (SDS) of structurally similar compounds. It is imperative to consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.[4]

  • Eye Protection: Safety glasses with side shields or goggles.[4][5]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[4]

  • Respiratory Protection: If working with a powder form or in a poorly ventilated area, a dust mask or respirator is recommended to avoid inhalation.[4][6]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7]

II. Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[7][8] It should not be disposed of down the drain or in regular trash.[7][9]

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (solid, liquid solutions, contaminated materials) as hazardous.[8][10]

    • Segregate waste streams. Do not mix this waste with other incompatible chemicals.[11][12] Keep halogenated and non-halogenated solvent waste in separate containers.[4][12]

  • Containerization and Labeling:

    • Solid Waste: Collect pure or unused compound and contaminated solids (e.g., weighing paper, gloves) in a designated, leak-proof, and clearly labeled container.[4][12]

    • Liquid Waste: Collect all aqueous and organic solutions containing the compound in a separate, designated, and leak-proof container.[4] Plastic containers are often preferred for chemical waste.[10]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ," the full chemical name "this compound," and any associated hazards (e.g., "Irritant").[4][7]

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area (SAA).[10][11]

    • Keep containers tightly closed except when adding waste.[10][11]

    • Ensure the storage area is away from incompatible materials.[4]

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][8]

    • The most common and appropriate method of disposal for this type of compound is incineration at a permitted facility.[4]

  • Contaminated Materials:

    • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[4] The rinsed glassware can then be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.[4]

    • Spills: In the event of a spill, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.[1][6][13]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general federal and state regulations dictate accumulation limits for hazardous waste in satellite accumulation areas.

ParameterGuidelineSource
Maximum Hazardous Waste Volume55 gallons[10]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)[10]
Storage Time Limit (partially filled)Up to 1 year[11]
Removal Time After FullWithin 3 days[11]

Visual Guide: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult SDS (if available) & Institutional Guidelines ppe->sds waste_type Identify Waste Type sds->waste_type solid Solid Waste (Unused compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Aqueous/Organic Solutions) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps container_solid Place in Labeled 'Hazardous Solid Waste' Container solid->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid->container_liquid container_sharps Place in Puncture-Proof 'Sharps' Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage pickup Arrange for Waste Pickup with EHS or Licensed Contractor storage->pickup end End: Proper Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid. Therefore, this guidance is based on a conservative approach, treating the substance as potentially hazardous. The recommendations are derived from safety protocols for handling novel or uncharacterized chemicals and data for structurally similar compounds. Always perform a risk assessment before handling any new substance and consult with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety Recommendations

Given the absence of specific toxicity data, this compound should be handled with caution, assuming it may be corrosive, an irritant, and potentially harmful if ingested or inhaled. Structurally related butanoic acid derivatives are known to cause skin and eye irritation or severe burns. Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProvides a complete seal around the eyes and protects the entire face from splashes.[1]
Hands Double gloving with chemically resistant gloves (e.g., nitrile or neoprene)The outer glove provides primary resistance to a broad range of chemicals, while the inner glove offers protection in case of a breach.[2]
Body Chemical-resistant laboratory coat or apronProtects skin and personal clothing from potential spills and contamination.[1][2]
Feet Closed-toe shoesPrevents exposure from accidental spills.[3][4]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[2][5] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine if a respirator is necessary.
Operational Plan

A systematic workflow is crucial for safely handling this compound.

1. Preparation:

  • Thoroughly review the experimental protocol.

  • Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[6]

  • Verify that an emergency shower and eyewash station are accessible and operational.[2]

  • Assemble all necessary equipment and materials before handling the chemical.

  • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[7]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation risk.[2][5]

  • When weighing the compound, use a disposable weigh boat and handle it with forceps.

  • Keep all containers with the substance covered when not in immediate use.[2]

  • Avoid direct contact with the chemical. If contact occurs, follow the emergency procedures outlined below.

3. Clean-up:

  • Decontaminate all work surfaces with an appropriate solvent after the experiment is complete.

  • Carefully remove and dispose of PPE. Remove outer gloves first and discard them in a designated hazardous waste container.[2]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[2][9]

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Organic acid wastes should typically be collected in a polyethylene container.[10] Do not mix with incompatible waste streams.[10]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the chemical name, and any known hazard characteristics.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as bases and oxidizers.[10][11]

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this chemical down the drain.[9]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Clean-up & Disposal Review Protocol Review Protocol Don PPE Don PPE Review Protocol->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Emergency Procedures Emergency Procedures Perform Experiment->Emergency Procedures If spill or exposure occurs Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
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(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.